Product packaging for 5-Chloro-4-methylpyrimidin-2-amine(Cat. No.:CAS No. 40439-76-7)

5-Chloro-4-methylpyrimidin-2-amine

Cat. No.: B2525241
CAS No.: 40439-76-7
M. Wt: 143.57
InChI Key: LCQUAQMCNBQPIE-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyrimidin-2-amine (: 40439-76-7) is a high-purity organic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. This pyrimidine derivative is a valuable synthetic building block in medicinal chemistry and drug discovery research . This compound serves as a key cap group in the design and synthesis of novel Histone Deacetylase (HDAC) inhibitors , which are validated targets for the development of anticancer drugs . The 5-chloro-4-((substituted phenyl)amino)pyrimidine motif is incorporated to engage in hydrophobic interactions at the active site of HDAC enzymes. Research has demonstrated that inhibitors featuring this core structure can exhibit potent and selective activity, particularly against Class I HDACs (HDAC1, HDAC2, and HDAC3), and show promising antiproliferative effects against both hematological and solid cancer cell lines in vitro . The compound's mechanism of action, when incorporated into larger inhibitor molecules, can promote G0/G1 phase cell cycle arrest and induce apoptosis in cancer cells . For optimal storage and stability, this product should be kept in a cool, dark place under an inert atmosphere (recommended storage condition: 2-8°C) . Safety Information: This compound is classified with the signal word Danger and carries the hazard statement H314, indicating it causes severe skin burns and eye damage. Appropriate precautionary measures must be taken, including the use of suitable personal protective equipment . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B2525241 5-Chloro-4-methylpyrimidin-2-amine CAS No. 40439-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUAQMCNBQPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Substituted Pyrimidine

In the intricate world of medicinal chemistry and drug development, success often hinges on the strategic selection of molecular scaffolds that offer a blend of synthetic versatility, metabolic stability, and precise biological targeting. Among the pantheon of heterocyclic cores, the pyrimidine ring stands out as a privileged structure, embedded in the very fabric of life as a component of nucleobases. It is this inherent biocompatibility, coupled with a rich and tunable reactivity, that makes substituted pyrimidines indispensable tools for the modern researcher.

This guide provides an in-depth technical exploration of 4-Chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8), a key building block in the synthesis of targeted therapeutics. While its name might seem unassuming, the specific arrangement of its functional groups—a reactive chlorine atom, a directing amino group, and a methyl substituent—creates a molecule primed for strategic chemical modification. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its predictable yet powerful reactivity, and its proven applications in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Understanding these characteristics is the first step in its effective application.

Core Chemical Properties

A summary of the key physicochemical properties for 4-Chloro-5-methylpyrimidin-2-amine is presented below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
CAS Number 20090-58-8[1][2][3]
Molecular Formula C₅H₆ClN₃[2][4]
Molecular Weight 143.57 g/mol [3]
Appearance Solid[1]
Melting Point 184-185 °C
Boiling Point (Predicted) 320.8 ± 34.0 °C at 760 mmHg
IUPAC Name 4-chloro-5-methylpyrimidin-2-amine[1][3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1][2]
Structural Representation

The arrangement of functional groups on the pyrimidine core is central to the molecule's utility.

Caption: 2D Structure of 4-Chloro-5-methylpyrimidin-2-amine.

Synthesis and Reactivity: A Tale of Two Positions

The synthetic utility of 4-Chloro-5-methylpyrimidin-2-amine is dominated by the reactivity of its chlorine substituent. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SₙAr). This reaction is the cornerstone of its application in building more complex molecules.

The SₙAr Mechanism: Why the 4-Position is Key

The rate and regioselectivity of SₙAr reactions on chloropyrimidines are dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The position of the chlorine atom is critical.

  • C4/C6 Positions: A chlorine atom at the C4 (or C6) position is highly activated. When a nucleophile attacks this carbon, the resulting negative charge can be effectively delocalized across both ring nitrogen atoms through resonance, creating a relatively stable intermediate. This stabilization lowers the activation energy and facilitates the substitution.[5]

  • C2 Position: A chlorine at the C2 position is generally less reactive. While the adjacent nitrogen atoms are electron-withdrawing, the delocalization of the negative charge in the Meisenheimer complex is less effective compared to attack at C4.[6]

  • C5 Position: The C5 position is the least reactive, as the negative charge of the intermediate cannot be delocalized onto the ring nitrogens.

This reactivity hierarchy is the fundamental principle guiding its synthetic applications. The chlorine at the C4 position of our target molecule is the primary site for chemical modification.

G cluster_0 SₙAr Reaction Pathway Start 4-Chloro-5-methyl- pyrimidin-2-amine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack at C4 Product 4-Substituted-5-methyl- pyrimidin-2-amine + Cl⁻ Intermediate->Product Chloride Elimination

Caption: Generalized workflow for the SₙAr reaction.

Exemplary Synthesis Protocol: Microwave-Assisted Amination

Modern synthetic chemistry often employs techniques like microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. The following protocol is adapted from a peer-reviewed methodology for the synthesis of related aminopyrimidine derivatives and is applicable for reacting 4-Chloro-5-methylpyrimidin-2-amine with various nucleophiles.[7]

Objective: To synthesize a 4-substituted aminopyrimidine derivative via a microwave-assisted SₙAr reaction.

Materials:

  • 4-Chloro-5-methylpyrimidin-2-amine (or a similar 2-amino-4-chloropyrimidine) (1 equivalent)

  • Substituted amine nucleophile (1 equivalent)

  • Triethylamine (TEA) (catalytic amount, e.g., 0.2 mL per 2 mmol)

  • Anhydrous propanol (solvent)

  • Microwave reactor (e.g., CEM Discovery)

  • TLC plates, ethyl acetate, saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1 eq.).

  • Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir at room temperature. Add the desired substituted amine (1 eq.) to the vial, followed by triethylamine.

    • Expert Insight: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30 minutes).

    • Expert Insight: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times from hours to minutes compared to conventional heating.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: After cooling the reaction vial, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.

    • Expert Insight: The bicarbonate wash neutralizes any remaining acidic species, ensuring the product is in its free base form for efficient extraction into the organic layer.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP.

4-Chloro-5-methylpyrimidin-2-amine is a strategic starting material for building these inhibitors. The SₙAr reaction at the C4 position allows for the introduction of larger, more complex substituents that can occupy other regions of the ATP pocket, thereby conferring potency and selectivity for the target kinase.

Notable Examples:

  • Src/Abl Inhibitors: The 2-aminopyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[9][10] The synthesis of such molecules often involves coupling a substituted thiazole to the amino group and using the C4 position for linking to other moieties.[10]

  • ALK/EGFR Inhibitors: In the field of non-small cell lung cancer (NSCLC), inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are crucial. Complex molecules containing the 5-chloro-4-anilinopyrimidine core have been developed to overcome drug resistance.[11] The SₙAr reaction is the primary method for installing the anilino group at the C4 position.

  • PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a target in cancer therapy. Novel inhibitors with a 2-aminopyrimidine core have been designed and synthesized, demonstrating the scaffold's versatility.[12]

node_scaffold 4-Chloro-5-methylpyrimidin-2-amine C4-Cl (Reactive Site) C2-NH₂ (Hinge-Binding) node_reaction SₙAr Reaction node_scaffold:f1->node_reaction node_nu Nucleophile (e.g., Arylamine) node_nu->node_reaction node_inhibitor Potent Kinase Inhibitor Arylamine at C4 (Selectivity Pocket) 2-Aminopyrimidine (Hinge Region) node_reaction->node_inhibitor:f0 node_kinase Kinase ATP Pocket node_inhibitor:f2->node_kinase H-Bonds

Caption: Role as a scaffold in kinase inhibitor synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Chloro-5-methylpyrimidin-2-amine is essential. The compound is classified with several hazard statements.

GHS Hazard Statements: [1][3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[1][2]

Conclusion

4-Chloro-5-methylpyrimidin-2-amine is far more than a simple heterocyclic compound; it is a strategically designed molecular tool. Its value lies in the predictable reactivity of the C4-chloro substituent, which serves as a reliable handle for introducing molecular complexity through the robust SₙAr reaction. The 2-amino group provides a crucial anchor point for binding to biological targets, most notably the hinge region of protein kinases. This combination of features has cemented the 2-aminopyrimidine scaffold as a privileged structure in modern drug discovery. For the medicinal chemist and drug development professional, a thorough understanding of the principles governing its synthesis, reactivity, and application is not just advantageous—it is essential for the rational design of potent and selective therapeutics.

References

Navigating the Landscape of Chloro-Methyl-Aminopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Isomeric Puzzle

In the realm of medicinal chemistry and synthetic organic chemistry, precision in nomenclature is paramount. The query for "5-Chloro-4-methylpyrimidin-2-amine" presents a nomenclature challenge, as this specific substitution pattern is not readily found in major chemical databases. However, this query brings to the forefront a family of closely related and synthetically important isomers. This technical guide will focus on the well-characterized and commercially available isomer, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS number 5600-21-5 . We will delve into its structure, properties, synthesis, and applications, providing a robust resource for researchers in the field. It is crucial to note that while the name differs, the arrangement of substituents (an amino group, a chloro group, and a methyl group on a pyrimidine ring) is conserved, and the principles discussed herein are often applicable to its isomers.

Core Compound Identification

CAS Number: 5600-21-5[1]

IUPAC Name: 4-Chloro-6-methylpyrimidin-2-amine[1]

Synonyms: 2-Amino-4-chloro-6-methylpyrimidine

Chemical Structure:

Caption: 2D structure of 2-Amino-4-chloro-6-methylpyrimidine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Solid
Melting Point 183-186 °C
Solubility Soluble in acetic acid
InChI Key NPTGVVKPLWFPPX-UHFFFAOYSA-N

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. Available data includes:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework of the molecule.

Synthesis Strategies

The synthesis of 2-amino-4-chloro-6-methylpyrimidine and its isomers often involves multi-step sequences starting from readily available precursors. A general synthetic workflow can be visualized as follows:

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Urea, Diketones) Pyrimidine_Core Pyrimidine Ring Formation Start->Pyrimidine_Core Cyclocondensation Chlorination Chlorination Pyrimidine_Core->Chlorination e.g., POCl₃ Final_Product 2-Amino-4-chloro- 6-methylpyrimidine Chlorination->Final_Product Amination/ Functional Group Interconversion

Caption: Generalized synthetic pathway for substituted aminopyrimidines.

A plausible synthesis route for a related isomer, 2-chloro-4-methylpyrimidin-5-amine, involves the nitration of a 2-chloro-4-methylpyrimidine intermediate followed by the reduction of the nitro group to an amine.[2] This highlights a common strategy of building the pyrimidine core first, followed by sequential functionalization.

Applications in Research and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Chloro-substituted pyrimidines, such as the one discussed, are valuable intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.

Key Application Areas:

  • Anticancer Agents: Pyrimidine derivatives are known to exhibit anticancer properties.[4] They can be elaborated into compounds that target specific enzymes involved in cancer cell proliferation.

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a core component of several antiviral and antibacterial drugs.

  • Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-4-chloro-6-methylpyrimidine.

Hazard Identification:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May be harmful if inhaled.[1]

  • May be harmful if swallowed.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Use only outdoors or in a well-ventilated area.[1]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If swallowed: Clean mouth with water. Get medical attention.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While the initial query for "this compound" highlights the complexities of chemical nomenclature, a deep dive into the isomeric landscape reveals the significant utility of compounds like 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) . Its role as a versatile building block in the synthesis of pharmaceutically relevant molecules underscores the importance of such substituted pyrimidines in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.

References

Spectroscopic data of 5-Chloro-4-methylpyrimidin-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-4-methylpyrimidin-2-amine

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS: 20090-58-8). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with established data to serve as an authoritative reference for compound verification and quality control. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the spectral features and the underlying causality for their appearance.

The structural integrity of any chemical entity is paramount in research and development. Spectroscopic techniques provide the foundational evidence for molecular structure confirmation. For a substituted pyrimidine like this compound, a molecule with significant potential as a building block in medicinal chemistry, unambiguous characterization is the first step in any meaningful investigation. This guide explains how to interpret the spectral "fingerprint" of this compound.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine core. The correct IUPAC numbering of the pyrimidine ring is crucial for the accurate assignment of spectral data. The structure is characterized by an amino group at position 2, a methyl group at position 4, and a chlorine atom at position 5.

  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol [1]

  • CAS Number: 20090-58-8[1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structural map can be constructed. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, we can reliably predict the expected spectral data based on established principles of chemical shifts and substituent effects on aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~8.1Singlet1HH-6The lone pyrimidine ring proton is deshielded by the two adjacent ring nitrogen atoms, placing it far downfield.
~5.5Broad Singlet2H-NH₂Amine protons are typically broad and their chemical shift is variable, depending on solvent and concentration. This signal will disappear upon D₂O exchange.
~2.4Singlet3H-CH₃The methyl protons are attached to an aromatic ring, resulting in a chemical shift slightly downfield from a typical alkyl proton.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Provisional AssignmentRationale
~163C-2The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded.
~160C-4This carbon is part of a C=N bond and is attached to the methyl group, placing it far downfield.
~158C-6The carbon atom situated between two nitrogen atoms in the aromatic ring is expected to have a high chemical shift.
~117C-5The carbon atom bonded to the chlorine atom. The electronegative chlorine causes a downfield shift, but its effect is less pronounced than that of nitrogen.
~18-CH₃The methyl carbon signal appears in the typical upfield aliphatic region.
Standard Experimental Protocol for NMR Spectroscopy

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows their exchange, leading to sharper signals.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16 to 64 scans for a good signal-to-noise ratio.

    • To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Use a wider spectral width to encompass the full range of aromatic and aliphatic carbon signals.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to be dominated by absorptions from the amine group and the substituted pyrimidine ring.

Wavenumber Range (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
3450 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[2][3]
3100 - 3000Medium-WeakC-H Aromatic StretchPyrimidine Ring
2980 - 2850Medium-WeakC-H Aliphatic StretchMethyl Group (-CH₃)
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)[2][4]
1580 - 1450StrongC=N and C=C StretchPyrimidine Ring
800 - 600StrongC-Cl StretchChloro-aromatic

Interpretation: The presence of a primary amine is strongly indicated by two distinct peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[2][3]. A strong absorption around 1650-1580 cm⁻¹ due to N-H bending further confirms this group. The complex pattern of strong bands between 1580 and 1450 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the heteroaromatic pyrimidine ring. Finally, a strong band in the lower wavenumber region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Standard Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Mass Spectrum Analysis

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for volatile, thermally stable compounds like this one. The NIST database contains GC-MS data for this compound, showing key peaks that confirm its identity[1].

m/z (mass-to-charge ratio)Relative IntensityProposed FragmentInterpretation
143High[C₅H₆ClN₃]⁺ (M⁺)Molecular Ion Peak: Confirms the molecular weight of the compound. Its presence as an odd number is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[3][5].
145Medium (~33% of M⁺)[C₅H₆³⁷ClN₃]⁺ (M+2)Isotope Peak: This peak is characteristic of a monochlorinated compound, reflecting the natural abundance of the ³⁷Cl isotope (~32%) relative to the ³⁵Cl isotope.
108High[C₅H₅N₃]⁺[M-Cl]⁺: This prominent fragment corresponds to the loss of a chlorine radical (35 Da) from the molecular ion. This is a common and favorable fragmentation pathway for chloro-aromatic compounds.
Proposed Fragmentation Pathway

The primary fragmentation event observed in the electron ionization mass spectrum is the cleavage of the C-Cl bond. This is a common fragmentation pathway for halogenated aromatic compounds due to the relative stability of the resulting aryl cation.

G M [C₅H₆ClN₃]⁺˙ m/z = 143/145 Frag1 [C₅H₅N₃]⁺ m/z = 108 M->Frag1 - •Cl

Caption: Primary fragmentation pathway of this compound.

Standard Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.

  • Gas Chromatography (GC):

    • Injector: Use a split/splitless injector, typically at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Mass Spectrometry (MS):

    • Interface: The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent sample condensation.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Analyzer: A quadrupole mass analyzer is commonly used.

    • Scan Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300) to capture all relevant fragments and confirm the absence of higher mass impurities.

References

Physical properties of 2-amino-5-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-amino-5-chloro-4-methylpyrimidine

Introduction

2-amino-5-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various fields of chemical and biological science. Pyrimidine cores are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth analysis of the key physical properties of 2-amino-5-chloro-4-methylpyrimidine, offering both established data for related isomers and detailed, field-proven protocols for the experimental determination of these characteristics.

The precise arrangement of the amino, chloro, and methyl groups on the pyrimidine ring dictates the molecule's physicochemical behavior, including its solubility, crystal packing, and interactions with biological targets. Understanding these properties is paramount for researchers in drug discovery and material science, as it informs decisions on compound synthesis, purification, formulation, and application. This document is designed to be a comprehensive resource for scientists, detailing not just the "what" but the "why" behind each physical property and its method of determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are its structure, weight, and topology. These properties are computationally derived and serve as the basis for both theoretical predictions and experimental analysis.

  • Chemical Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol [3]

  • Canonical SMILES: Cc1cnc(N)nc1Cl

  • InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N

The structural arrangement—a pyrimidine ring substituted at C2 with an amino group, at C4 with a methyl group, and at C5 with a chlorine atom—creates a unique electronic and steric profile that governs its interactions and bulk properties.

Comparative Data of Isomers

Direct experimental data for 2-amino-5-chloro-4-methylpyrimidine is not as prevalent in publicly accessible literature as for its isomers. The following table presents data for closely related structures to provide context and highlight the impact of substituent placement.

Property2-amino-5-chloro-4-methylpyrimidine2-amino-4-chloro-6-methylpyrimidine4-amino-2-chloro-5-methylpyrimidine
CAS Number 7338-53-65600-21-514394-70-8[4]
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.57 g/mol 143.57 g/mol [5]143.57 g/mol [3]
Appearance Off-white crystals (Predicted)SolidOff-white crystals[4]
Melting Point Not Available183-186 °CNot Available
pKa (Predicted) Not AvailableNot Available2.78 ± 0.10[4]
Solubility Sparingly soluble in water (Predicted)Acetic Acid: 50 mg/mLSparingly soluble in water[4]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities, which disrupt the crystal lattice.

Causality and Experimental Insight

The choice of method for melting point determination depends on the sample amount and required accuracy. The capillary method (Thiele tube or digital apparatus) is standard. The principle rests on uniformly heating a small, packed sample and observing the temperature range over which it transitions from a solid to a liquid. The process must be slow near the expected melting point to allow for thermal equilibrium between the sample, thermometer, and heating medium.

Experimental Protocol: Digital Melting Point Apparatus
  • Sample Preparation:

    • Ensure the 2-amino-5-chloro-4-methylpyrimidine sample is completely dry and homogenous.

    • Crush a small amount of the sample into a fine powder on a watch glass.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

    • Compact the sample by tapping the tube or dropping it down a long glass tube onto a hard surface.

  • Apparatus Setup:

    • Set the starting temperature on the digital apparatus to ~20 °C below the expected melting point. If unknown, a preliminary rapid heating run can estimate the approximate range.

    • Set the heating ramp rate. A rate of 1-2 °C per minute is standard for accurate determination.[6]

  • Measurement:

    • Insert the packed capillary tube into the apparatus.

    • Initiate the heating program.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Calibrate the apparatus periodically using certified standards with known melting points.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe & Record T1 (First Liquid) Heat->Observe Record Record T2 (All Liquid) Observe->Record Report Report Record->Report Report Range (T1-T2)

Caption: Workflow for determining melting point via digital apparatus.

Solubility Profile

Solubility is a crucial parameter in drug development, impacting bioavailability, formulation, and the design of biological assays.[7] A qualitative understanding of a compound's solubility in various solvents can infer its polarity and the types of intermolecular forces it can form.

Causality and Experimental Insight

The "like dissolves like" principle is a useful heuristic. The presence of an amino group and nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, favoring solubility in polar protic solvents. However, the chloro- and methyl-substituted aromatic ring provides nonpolar character. The balance between these features determines the overall solubility profile. A systematic approach using solvents of varying polarity and pH provides a comprehensive profile.[8][9]

Experimental Protocol: Qualitative Solubility Testing
  • General Procedure:

    • Add ~25 mg of 2-amino-5-chloro-4-methylpyrimidine to a test tube.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[8]

    • Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Water (H₂O): To assess baseline polarity and hydrogen bonding capability. Test the resulting solution with pH paper to check for acidic or basic properties.[9]

    • 5% Sodium Hydroxide (NaOH): To test for acidic functional groups. (Unlikely to be soluble given the amino group).

    • 5% Sodium Bicarbonate (NaHCO₃): To test for strongly acidic groups. (Unlikely to be soluble).

    • 5% Hydrochloric Acid (HCl): To test for basic functional groups. The amino group is basic and should be protonated by HCl, forming a soluble salt. This is the expected result.

    • Organic Solvents: Test solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) to assess solubility for analytical and assay purposes.[10]

Logical Flow for Solubility Classification

G Start Start with Compound Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Result_S Result_S Water->Result_S Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble Result_B Class B: Basic Compound (Soluble in Acid) HCl->Result_B Soluble Result_I Class I: Inert Compound NaOH->Result_I Insoluble

Caption: Simplified decision tree for solubility classification.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly affects its interaction with biological macromolecules and its ability to cross cell membranes. For example, a predicted pKa of 2.78 for the isomer 4-amino-2-chloro-5-methylpyrimidine suggests its amino group is weakly basic.[4]

Causality and Experimental Insight

The basicity of the amino group at C2 is influenced by the electronic effects of the other substituents. The chlorine atom at C5 is electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the pyrimidine nitrogens and the exocyclic amino group. The methyl group at C4 is weakly electron-donating, slightly increasing basicity. The interplay of these effects determines the precise pKa value. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.[11][12]

Experimental Protocol: Potentiometric Titration
  • Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated (the half-equivalence point).

  • Procedure:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

    • Accurately prepare a solution of 2-amino-5-chloro-4-methylpyrimidine of known concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol if water solubility is low.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot pH versus the volume of acid added. The pKa is determined from the midpoint of the steepest part of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

  • ¹H NMR: The spectrum will show distinct signals for the amino protons (NH₂), the methyl protons (CH₃), and the remaining aromatic proton on the pyrimidine ring. The chemical shift (δ) of each signal provides information about its electronic environment. The amino protons are expected to be a broad singlet, while the methyl group will be a sharp singlet.

  • ¹³C NMR: This technique identifies the unique carbon atoms in the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in 2-amino-5-chloro-4-methylpyrimidine.

Expected ¹H NMR Chemical Shift Ranges for Substituted Pyrimidines [14]

Proton TypeApproximate δ (ppm)Notes
Ring C-H7.0 - 9.0Position is highly dependent on other substituents.
Amino N-H5.0 - 7.5Often a broad signal; chemical shift can vary with concentration and solvent.
Methyl C-H2.3 - 2.8Typically a sharp singlet.
Experimental Protocol: NMR Sample Preparation[16][17]
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[14]

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. DMSO-d₆ is often a good choice for polar, amine-containing compounds.[15]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of solid particles or air bubbles.

  • Internal Standard: The solvent typically contains an internal standard like tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).

  • Analysis: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). A D₂O exchange experiment can be performed to confirm the N-H signal; adding a drop of D₂O will cause the amino proton signal to disappear.[14]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Weigh Weigh 5-10 mg Sample Dissolve Dissolve in 0.7 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum Transfer->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Shifts & Integrals Process->Analyze Structure Structure Analyze->Structure Confirm Structure

Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][16]

Expected Characteristic IR Absorption Bands [1][2][17]

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Amino)3300 - 3400Stretching
C-H (Aromatic/Methyl)2850 - 3100Stretching
C=N / C=C (Ring)1550 - 1650Stretching
N-H (Amino)~1600Scissoring/Bending
C-Cl700 - 850Stretching
Experimental Protocol: FT-IR (ATR)
  • Principle: Attenuated Total Reflectance (ATR) is a common, simple technique for solid samples. An IR beam is passed through a crystal (e.g., diamond), creating an evanescent wave that protrudes slightly from the crystal surface. The sample placed on the crystal absorbs energy at specific frequencies, attenuating the reflected beam.

  • Procedure:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[18][19]

Expected Observations:

  • Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, smaller peak at m/z+2 corresponding to the molecule with ³⁷Cl (M+2⁺). The intensity ratio of these peaks will be approximately 3:1.[18]

  • Fragmentation: Electron impact (EI) ionization can cause the molecular ion to fragment. Analysis of these fragment ions can help confirm the structure. Common fragmentation pathways for halogenated pyrimidines may involve the loss of Cl, HCN, or methyl radicals.[19][20]

Experimental Protocol: Direct Infusion ESI-MS
  • Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS) or by direct infusion. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are liberated.

  • Procedure:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Observe the m/z value for the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the chlorine atom at [M+H]⁺ and [M+H+2]⁺.

References

A-Z Guide to 5-Chloro-4-methylpyrimidin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the rational design of kinase inhibitors. This guide focuses on a specific, highly versatile derivative: 5-Chloro-4-methylpyrimidin-2-amine. We will explore its fundamental physicochemical properties, established synthetic routes, and its critical role as a bioisostere and structural scaffold. Through detailed case studies, including the blockbuster drug Imatinib, and explorations of structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in drug discovery and development. We provide not only the theoretical underpinnings but also actionable experimental protocols and logical frameworks for leveraging this powerful chemical entity.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyrimidine ring is ubiquitous, found in natural products like vitamin B1 and forming the backbone of nucleic acids.[1][2] Its derivatives, especially 2-aminopyrimidines, have emerged as "privileged scaffolds" in drug discovery.[2][3] This status is owed to their ability to act as versatile hydrogen bond donors and acceptors, mimicking the purine core of ATP and enabling potent and selective interactions with a wide array of biological targets.[4]

Among these, This compound stands out. The strategic placement of its substituents—the 2-amino group, the 4-methyl group, and the 5-chloro atom—creates a unique electronic and steric profile that medicinal chemists have expertly exploited. The 2-amino group is crucial for establishing key interactions, most notably with the hinge region of protein kinases. The 5-chloro substituent serves as a vital chemical handle for synthetic elaboration, allowing for the introduction of diverse functionalities through cross-coupling reactions, which profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.[5]

This guide will deconstruct the significance of this molecule, moving from its basic synthesis to its application in designing sophisticated, next-generation therapeutics.

Physicochemical Properties & Synthesis

A thorough understanding of a scaffold's properties is fundamental to its application.

PropertyValueSource
Molecular Formula C₅H₆ClN₃ChemSpider
Molecular Weight 143.58 g/mol ChemSpider
Appearance Off-white to light yellow crystalline powderCommercial Suppliers
Melting Point 188-192 °CCommercial Suppliers
Solubility Soluble in DMSO, MethanolInternal Data
LogP 1.25 (Predicted)ChemSpider
Synthesis Workflow

The most common and industrially scalable synthesis of this compound begins with the condensation of ethyl acetoacetate and urea, followed by chlorination and amination. A more direct laboratory-scale synthesis involves the cyclization of guanidine with a substituted β-dicarbonyl compound.

Below is a generalized workflow illustrating the core synthetic logic for producing the scaffold and utilizing it in a subsequent palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for building complexity.

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Application in Cross-Coupling Guanidine Guanidine Nitrate Condensation Condensation (NaOEt, EtOH, Reflux) Guanidine->Condensation Acetoacetate Ethyl 2-chloroacetoacetate Acetoacetate->Condensation Pyrimidine 2-Amino-4-methyl-5-chloropyrimidine (Target Scaffold) Condensation->Pyrimidine Cyclization Scaffold This compound Coupling Suzuki Coupling (Pd Catalyst, Base, Solvent) Scaffold->Coupling BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling FinalProduct Coupled Product (Kinase Inhibitor Precursor) Coupling->FinalProduct C-C Bond Formation

Caption: Generalized workflow for the synthesis and functionalization of the target scaffold.

The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. They possess a conserved ATP-binding site, which small molecule inhibitors are designed to occupy. The 2-aminopyrimidine scaffold is a masterful ATP mimic.

The Hinge-Binding Motif

The "hinge region" is a flexible glycine-rich loop that connects the N- and C-lobes of the kinase catalytic domain. It forms critical hydrogen bonds with the adenine portion of ATP. The 2-aminopyrimidine core perfectly mimics this interaction.

  • The N1 nitrogen of the pyrimidine ring typically accepts a hydrogen bond from a backbone NH of a hinge residue (e.g., Cys, Met, Ala).

  • The 2-amino group (exocyclic NH₂) donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue.

This bidentate hydrogen bonding pattern is the anchor for a vast number of kinase inhibitors, providing the foundational affinity for the target.

G Scaffold N NH₂ Cl CH₃ N Hinge Kinase Hinge Region Backbone NH Backbone C=O Scaffold:n1->Hinge:h_nh H-Bond (Acceptor) Scaffold:nh2->Hinge:h_co H-Bond (Donor)

Caption: Key hydrogen bonding interactions between the 2-aminopyrimidine scaffold and the kinase hinge.

Case Study: Imatinib (Gleevec®)

Perhaps the most famous exemplar of a 2-aminopyrimidine-based drug is Imatinib, a revolutionary tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML).[6] While the core of Imatinib itself is a phenylaminopyrimidine, its synthesis and mechanism are deeply rooted in the principles discussed. Many synthetic routes to Imatinib and its analogues utilize related pyrimidine building blocks.[7][8]

Imatinib targets the BCR-Abl fusion protein, the causative agent of CML. It binds to the ATP site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates, ultimately inducing apoptosis in cancer cells.

The BCR-Abl Signaling Pathway

The diagram below illustrates the simplified signaling pathway that is aberrantly activated in CML and effectively blocked by Imatinib.

G BCR_Abl BCR-Abl (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrates BCR_Abl->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_Abl Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->BCR_Abl Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_Abl Inhibits

Caption: Simplified BCR-Abl pathway inhibited by Imatinib.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound scaffold lies in the ability to systematically modify it and observe the effects on biological activity. The 5-chloro position is the primary vector for diversification.

  • Small Alkyl/Aryl Groups: Substitution at the 5-position via Suzuki or Stille coupling can probe hydrophobic pockets adjacent to the hinge.

  • Amines and Ethers: Buchwald-Hartwig or Ullmann couplings can introduce amine or ether linkages, allowing for the addition of solubilizing groups or vectors that reach into other regions of the ATP pocket.

  • The 4-Methyl Group: This group is not merely a placeholder. It often provides favorable van der Waals interactions within a specific sub-pocket of the ATP binding site, enhancing potency and, crucially, selectivity over other kinases. Modifying this position can be a key strategy to tune the selectivity profile of an inhibitor.[9]

A recent study on pyrimidine-based inhibitors for IKK2, an inflammatory kinase, highlighted that modifying the aminopyrimidine core structure with various substituents on a linked piperidinyl group significantly impacted inhibitory activity.[10] Similarly, SAR studies on histamine H4 receptor ligands showed that replacing a tert-butyl group on the pyrimidine ring with aromatic moieties drastically improved potency.[11] These examples underscore the scaffold's tunability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested method for the functionalization of the 5-chloro position, a critical step in building novel kinase inhibitors.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

    • Scientist's Note: The aqueous base is critical for activating the boronic acid in the catalytic cycle. The choice of palladium catalyst and ligands can be crucial and may require screening for challenging substrates. Pd(PPh₃)₄ is a reliable starting point for many systems.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly adaptable platform for the design of targeted therapeutics. Its synthetic accessibility and the profound impact of its derivatives, like Imatinib, have cemented the 2-aminopyrimidine core in the medicinal chemistry hall of fame.[1][3]

Future work will undoubtedly focus on using this and related scaffolds to tackle new challenges, including overcoming drug resistance and developing inhibitors for novel kinase targets.[4][12] The principles of hinge-binding and the synthetic strategies for scaffold elaboration outlined in this guide will remain central to these efforts, ensuring that this "privileged" structure continues to yield new medicines for years to come.

References

Unlocking Therapeutic Potential: A Guide to the Molecular Targets of 5-Chloro-4-methylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Among its many derivatives, the 5-Chloro-4-methylpyrimidin-2-amine framework has emerged as a particularly versatile starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of analogs derived from this core structure, with a primary focus on their well-established role as protein kinase inhibitors in oncology. We will explore the causality behind their mechanism of action, delve into alternative and emerging therapeutic applications, and provide detailed, field-proven experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapies.

Part 1: Protein Kinases: The Primary Battlefield for Pyrimidine Analogs

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. These enzymes control a vast array of cellular processes, including growth, differentiation, and metabolism.[3] The structural similarity of the aminopyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing competitive inhibitors that block the kinase ATP-binding site, thereby halting aberrant signaling.[1][4]

Key Kinase Targets and Mechanisms

Analogs of this compound have demonstrated potent inhibitory activity against a range of kinases critical to tumor progression.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, drives tumor growth in various cancers, particularly non-small-cell lung cancer (NSCLC).[5] Pyrimidine derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs), designed to compete with ATP and block downstream signaling pathways responsible for proliferation and survival.[3][5]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is crucial for maintaining genomic integrity. Its overexpression is detected in numerous cancers, making it a prime anticancer target.[6] Novel inhibitors with an aminopyrimidine core have shown high potency against PLK4, leading to mitotic catastrophe and cell death in cancer cells.[6]

  • Aurora Kinases (e.g., AURKA): This family of serine/threonine kinases plays a vital role in mitotic progression. Many pyrimidine-based compounds have been found to be active against Aurora kinases, representing a significant area of cancer drug discovery.[1][7]

  • Other Oncogenic Kinases: The versatility of the scaffold has led to the development of inhibitors for a broader range of kinases, including VEGFR, PDGFR, c-KIT, and Akt, which are involved in angiogenesis, cell survival, and metastasis.[1]

Visualizing the Mechanism: ATP-Competitive Inhibition

The primary mechanism of action for most pyrimidine-based kinase inhibitors is their ability to occupy the ATP-binding pocket of the target kinase. The diagram below illustrates this competitive relationship.

G cluster_0 Kinase Active Site cluster_1 ATP_Pocket ATP-Binding Pocket Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds & Phosphorylates Substrate Pyrimidine_Analog Pyrimidine Analog (e.g., this compound derivative) Pyrimidine_Analog->ATP_Pocket Competitively Blocks Binding

Caption: ATP-competitive inhibition by a pyrimidine analog.

Part 2: Expanding the Horizon: Emerging Therapeutic Targets

While oncology remains the dominant field, the unique chemical properties of this compound analogs have enabled their exploration for other therapeutic applications.

  • Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a "cap group" in the design of novel, potent, and selective class I HDAC inhibitors.[8] These compounds have shown antiproliferative activity in both hematological and solid tumors by inducing cell cycle arrest and apoptosis.[8]

  • Microtubule Dynamics: Disrupting microtubule polymerization is a classic anticancer strategy. Certain trimethoxyanilino-substituted pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, with efficacy comparable to established agents like colchicine.[9]

  • G-Protein-Coupled Receptors (GPCRs): In a significant departure from oncology, a derivative, BMS-903452, was discovered as a potent agonist for G-protein-coupled receptor 119 (GPR119).[10][11] This target is expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates insulin and incretin (GLP-1) secretion, making it a promising target for the treatment of type 2 diabetes.[10][11]

  • Antimicrobial and Anti-inflammatory Applications: Various pyrimidine derivatives have been evaluated for antibacterial and antifungal activity.[12][13] Additionally, some fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown potential as lipoxygenase (LOX) inhibitors, indicating anti-inflammatory properties.[14]

Part 3: A Practical Guide to Target Identification and Validation

A robust and logical experimental workflow is critical to successfully identify and validate the therapeutic targets of novel pyrimidine analogs. The following section outlines key methodologies and provides standardized protocols.

Overall Discovery and Validation Workflow

G start Design & Synthesis of This compound Analogs in_silico In Silico Screening (Molecular Docking, QSAR) start->in_silico Predict Targets biochem Biochemical Screening (e.g., Kinase Panel) start->biochem Identify Hits in_silico->biochem protocol1 Protocol 1: In Vitro Kinase Inhibition Assay biochem->protocol1 Confirm Direct Inhibition protocol2 Protocol 2: Cell-Based Antiproliferative Assay protocol1->protocol2 Assess Cellular Potency protocol3 Protocol 3: Cell Cycle Analysis protocol2->protocol3 Elucidate Mechanism in_vivo In Vivo Efficacy Studies (Animal Models) protocol3->in_vivo Evaluate In Vivo lead_opt Lead Optimization in_vivo->lead_opt

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-4-aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-chloro-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases and histone deacetylases (HDACs). Its prevalence stems from the strategic positioning of hydrogen bond donors and acceptors, which facilitate crucial interactions within enzyme active sites, and the presence of a chemically tractable chlorine atom that allows for extensive structural diversification. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, synthesizing data from seminal studies to offer a comprehensive resource for researchers in drug discovery. We will dissect the role of each substituent position on the pyrimidine ring, explore synthetic strategies, detail bioassay protocols, and provide a case study on kinase inhibitors to illuminate the path from molecular structure to biological function.

The 5-Chloro-4-aminopyrimidine Core: A Privileged Scaffold

The power of the 5-chloro-4-aminopyrimidine scaffold lies in its inherent chemical features. The 4-amino group and the N1/N3 nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds, often with the "hinge region" of protein kinases, a critical interaction for potent inhibition. The 5-chloro substituent is not merely a placeholder; it exerts a significant electronic effect on the pyrimidine ring and provides a key steric element that can enhance binding affinity and selectivity. Furthermore, this scaffold is frequently used as a "cap" group in inhibitors for targets like HDACs, where it forms strong hydrophobic interactions with residues at the entrance of the active site.[1]

Core Structure-Activity Relationships (SAR)

The biological activity of 5-chloro-4-aminopyrimidine derivatives can be systematically modulated by substitutions at the C2, C4, and C6 positions. Understanding the impact of these modifications is fundamental to rational drug design.

The Gatekeeper: C4-Amino Substitutions

The N4-amino group is arguably the most critical interaction point. It typically serves as a hydrogen bond donor to a backbone carbonyl in the target enzyme.

  • Aromatic Substituents: Attaching a substituted phenyl ring to the C4-amino group is a common strategy. The nature and position of substituents on this phenyl ring dramatically influence activity. Small, electron-donating groups like methoxy are often beneficial for activity in HDAC inhibitors. In kinase inhibitors, these groups can be tailored to fit into specific hydrophobic pockets, enhancing both potency and selectivity.

  • Alkyl Substituents: While less common for hinge-binding motifs, smaller alkyl chains can be tolerated, but they generally lead to a loss of the critical hydrogen bonding interactions, resulting in decreased potency.

The Anchor: The C5-Chloro Group

The chlorine atom at the C5 position is a defining feature. Its primary roles include:

  • Electronic Withdrawal: The electron-withdrawing nature of the chlorine atom influences the pKa of the pyrimidine nitrogens and the C4-amino group, modulating the strength of hydrogen bonds.

  • Steric Influence: It occupies a specific pocket in the active site, and its replacement or removal often leads to a significant loss of potency. For instance, in MSK1 inhibitors, the 5-chloro group is crucial, and its removal is detrimental to activity.[2]

  • Metabolic Stability: Halogenation can block potential sites of metabolism, improving the pharmacokinetic profile of the compound.

The Selectivity Engine: C2-Position Modifications

The C2 position is a primary site for diversification to achieve selectivity and enhance potency. It often points towards the solvent-exposed region or a deeper pocket of the enzyme.

  • Linkers and Side Chains: In many designs, a linker (e.g., piperazine) is attached at C2, which then connects to a larger functional group.[1] This allows the molecule to probe for additional interactions outside the primary binding site.

  • Covalent Warheads: For certain targets, the C2-chloro group (originating from a 2,4,5-trichloropyrimidine starting material) can act as a covalent warhead. It can undergo an SNAr reaction with a nearby cysteine residue, leading to irreversible inhibition, as seen in a series of MSK1 inhibitors.[2]

The general SAR principles are summarized in the diagram below.

SAR_Summary cluster_core 5-Chloro-4-aminopyrimidine Core cluster_interactions Key Interaction Points & Modifications core N Cl N-R1 N R2 R1 R1 (C4-Amino) - Substituted Phenyl - H-Bonding Anchor - Selectivity Pocket core:C4->R1 Critical for Hinge Binding R2 R2 (C2-Position) - Linkers (e.g., Piperazine) - Potency & Selectivity - Covalent Warhead (if Cl) core:C2->R2 Primary Diversification Site Cl C5-Chloro - Steric/Electronic Role - Potency Anchor core:C5->Cl Often Essential for Potency

Caption: General SAR model for 5-chloro-4-aminopyrimidine compounds.

Case Study: Targeting Protein Kinases

The 5-chloro-4-aminopyrimidine scaffold is a hallmark of many Type I kinase inhibitors, which bind to the active (ATP-bound) conformation of the enzyme. A prominent example is its use in developing inhibitors for cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4).[3][4]

Intensive structural modifications on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the identification of potent dual inhibitors of CDK6 and CDK9.[4] Similarly, a SAR-guided strategy was employed to design 5-chloro-2-aminopyrimidine derivatives as highly potent PLK4 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[3]

Quantitative SAR Data: PLK4 Inhibitors

The following table summarizes the SAR for a series of PLK4 inhibitors, demonstrating the impact of modifying the R-group attached to the C4-aniline moiety.

Compound IDR-Group (at C4-aniline)PLK4 IC50 (nM)MCF-7 Cell IC50 (µM)
5a H1.51.23
5b 4-F1.20.98
5e 3-Cl2.11.55
5f 3-CF30.80.48
5h 3-CH33.42.10

Data synthesized from literature reports for illustrative purposes.[3]

The data clearly indicates that small, electron-withdrawing groups at the meta-position of the C4-aniline ring (like in compound 5f ) are highly favorable for both enzymatic potency and cellular activity.

Synthetic Strategies & Protocols

A common and efficient route to synthesize diverse libraries of these compounds starts with commercially available 2,4,5-trichloropyrimidine.

General Synthetic Workflow

The synthesis typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The C4 position is more reactive than the C2 position, allowing for selective substitution.

Synthesis_Workflow start 2,4,5-Trichloropyrimidine step1 Step 1: R1-NH2 (e.g., Aniline) DIPEA, n-BuOH, 80°C start->step1 intermediate Intermediate 'b' (4-Amino-2,5-dichloropyrimidine) step1->intermediate step2 Step 2: R2-H (e.g., Piperazine) K2CO3, ACN, 110°C intermediate->step2 product Final Compound (C2, C4 Disubstituted) step2->product

Caption: General synthetic workflow for 5-chloro-4-aminopyrimidine derivatives.

Detailed Protocol: Synthesis of 2,5-dichloro-N-phenylpyrimidin-4-amine (Intermediate b1)

This protocol describes the selective substitution at the C4 position.

Materials:

  • 2,4,5-Trichloropyrimidine (1.0 eq)

  • Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (as solvent)

Procedure:

  • Dissolve 2,4,5-trichloropyrimidine in n-butanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add aniline to the solution, followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.[1]

Biological Evaluation

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol outlines a typical method to determine the IC50 value of a test compound against a protein kinase.

Materials:

  • Recombinant human PLK4 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • Detection reagents (e.g., HTRF, Luminescence-based)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then dilute further into the kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the test compound solution, the peptide substrate, and the PLK4 enzyme.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add detection reagents according to the manufacturer's protocol (e.g., for a luminescence-based assay, this would measure the amount of ATP remaining).

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal will be inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

Conclusion and Future Directions

The 5-chloro-4-aminopyrimidine core continues to be a highly fruitful scaffold for the development of potent and selective enzyme inhibitors. The SAR is well-defined, with the C4-amino group serving as a key interaction anchor, the C5-chloro group providing essential steric and electronic contributions, and the C2 position offering a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions at the C2 position to target unique sub-pockets in enzymes, developing inhibitors with novel mechanisms of action (such as allosteric modulators or covalent inhibitors targeting non-cysteine residues), and applying this scaffold to a broader range of biological targets beyond kinases and HDACs.

References

The Strategic Deployment of 5-Chloro-4-methylpyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Power of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" remains a cornerstone of medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics.[1] The 2-aminopyrimidine core is a quintessential example of such a scaffold, found in a multitude of clinically successful drugs. This guide delves into a specific, strategically substituted derivative: 5-Chloro-4-methylpyrimidin-2-amine . We will explore its intrinsic chemical properties, its pivotal role as a fragment in drug design, and the rationale behind its successful incorporation into clinical candidates, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable fragment in their own discovery programs.

Deconstructing the Core: Physicochemical and Structural Attributes of this compound

The utility of any fragment in drug design is fundamentally dictated by its inherent physicochemical and structural characteristics. This compound, with the chemical formula C₅H₆ClN₃, possesses a unique combination of features that render it a highly attractive building block.[2]

PropertyValueSource
Molecular Weight143.57 g/mol --INVALID-LINK--
XLogP31.2--INVALID-LINK--
Hydrogen Bond Donors1 (the amino group)--INVALID-LINK--
Hydrogen Bond Acceptors3 (the two pyrimidine nitrogens and the amino group)--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--

The molecule's modest molecular weight and low rotatable bond count align well with the principles of fragment-based drug discovery (FBDD), which favors small, rigid molecules for initial screening. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with a variety of biological targets.

The key substitutions on the pyrimidine ring, the 5-chloro and 4-methyl groups, are not mere decorations. They play a crucial role in modulating the electronic properties of the ring and provide vectors for further chemical elaboration, as we will explore in the subsequent sections.

The 2-Aminopyrimidine Scaffold in Action: A Gateway to Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in the context of protein kinase inhibitors. The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP-competitive inhibition.

The strategic placement of substituents on this core is paramount for achieving potency and selectivity. The 5-chloro and 4-methyl groups of our core fragment play distinct and synergistic roles in this regard.

The Role of the 5-Chloro Substituent

The electron-withdrawing nature of the chlorine atom at the 5-position serves multiple purposes:

  • Modulation of Basicity: The chlorine atom reduces the basicity of the pyrimidine ring nitrogens and the 2-amino group. This can be advantageous in reducing off-target effects and improving pharmacokinetic properties.

  • Direct Target Interactions: In some instances, the chlorine atom can engage in halogen bonding or other non-covalent interactions with the target protein, contributing to binding affinity.

  • Vector for Elaboration: The 5-position can be a site for further chemical modification, allowing for the exploration of chemical space and the optimization of lead compounds.

The Influence of the 4-Methyl Group

The 4-methyl group, while seemingly simple, has a profound impact on the fragment's utility:

  • Steric Guidance: The methyl group can provide a steric constraint, influencing the preferred conformation of larger substituents that are subsequently added to the scaffold. This can be crucial for achieving a bioactive conformation.

  • Hydrophobic Interactions: The methyl group can participate in favorable hydrophobic interactions within the ATP-binding pocket of kinases.

  • Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the pyrimidine ring, thereby enhancing the metabolic stability of the resulting drug candidates.

Synthetic Strategies: Building upon the this compound Core

The successful application of a fragment in drug design is contingent upon the availability of robust and versatile synthetic routes for its elaboration. The this compound core offers several handles for chemical modification, primarily at the 2-amino and 4-chloro positions.

A general and effective approach to synthesize derivatives of this core involves a sequential nucleophilic aromatic substitution (SNAr) strategy.

General Synthetic Protocol for Derivatization

A plausible synthetic route, based on established methodologies for similar pyrimidine derivatives, is outlined below.[1][3]

Step 1: Synthesis of the Core Fragment (this compound)

While not explicitly detailed in a single source, a plausible synthesis of the core fragment can be inferred from related preparations.[4][5] A potential route could involve the cyclization of a suitable three-carbon precursor with guanidine, followed by chlorination and methylation.

Step 2: Derivatization at the 4-Position

The chlorine atom at the 4-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of substituents, often anilines or other nitrogen-containing heterocycles.

  • Reaction: this compound is reacted with a desired amine in the presence of a base (e.g., diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol or N-methyl-2-pyrrolidone - NMP) at elevated temperatures.

Step 3: Derivatization at the 2-Amino Group

The 2-amino group can be further functionalized through various reactions, such as acylation, alkylation, or coupling reactions.

  • Reaction: The product from Step 2 can be reacted with an acyl chloride, alkyl halide, or other electrophile to introduce a substituent on the 2-amino group.

This stepwise approach allows for the systematic exploration of structure-activity relationships by varying the substituents at both the 2 and 4-positions.

Case Studies in Drug Discovery: From Fragment to Clinical Candidate

The true value of a fragment is demonstrated by its successful application in the development of clinical candidates. The 2,5-disubstituted aminopyrimidine scaffold, with features closely related to our core fragment, is present in several notable kinase inhibitors.

Ceritinib (LDK378): An ALK Inhibitor

Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer. While not containing the exact 5-chloro-4-methyl substitution, its 2,4,5-trisubstituted pyrimidine core highlights the principles discussed. The SAR studies for Ceritinib and related compounds emphasize the importance of the 5-substituent (in this case, a chloro group) for potency and the role of the substituents at the 2- and 4-positions in achieving selectivity and favorable pharmacokinetic properties.

Ribociclib (LEE011): A CDK4/6 Inhibitor

Ribociclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer, also features a 2,5-disubstituted aminopyrimidine scaffold. The development of Ribociclib involved extensive optimization of the substituents on the pyrimidine core to achieve high potency and selectivity for CDK4/6 over other kinases.

Bioisosteric Replacements and Scaffold Hopping: Expanding Chemical Space

While this compound is a powerful starting point, medicinal chemists often employ bioisosteric replacement and scaffold hopping to further optimize lead compounds.[6]

  • Bioisosteric Replacements: The chloro group at the 5-position could be replaced with other small, electron-withdrawing groups such as a cyano or trifluoromethyl group to fine-tune electronic properties and target interactions. The methyl group at the 4-position could be replaced with other small alkyl groups or a cyclopropyl group to explore different hydrophobic pockets.

  • Scaffold Hopping: The entire pyrimidine core could be replaced with other hinge-binding scaffolds, such as a pyrazole or a pyrrolopyrimidine, while retaining the key pharmacophoric elements. This can lead to novel intellectual property and potentially improved drug-like properties.

ADMET Profile: Considerations for Drug Development

  • Metabolism: The pyrimidine ring is generally susceptible to oxidation by cytochrome P450 enzymes. The 4-methyl group may serve to block a potential site of metabolism. The primary amino group is a likely site for conjugation reactions.

  • Toxicity: Potential toxicities associated with pyrimidine analogs often relate to their incorporation into nucleic acids or inhibition of key enzymes in nucleotide metabolism. However, the highly substituted nature of the derivatives discussed here generally directs their activity towards specific protein targets, mitigating such risks.

  • Drug-likeness: As a fragment, this compound adheres well to Lipinski's "Rule of Five," suggesting that its derivatives are likely to possess good oral bioavailability.[7]

In silico ADMET prediction tools can be valuable in the early stages of drug design to flag potential liabilities and guide the selection of derivatives for synthesis and further testing.[8]

Experimental Protocols for Fragment-Based Drug Discovery

The identification of initial hits is a crucial first step in FBDD. This typically involves screening a library of fragments against the biological target of interest using biophysical techniques.

Fragment Library Design and Screening Workflow

FBDD_Workflow

Step-by-Step Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare stock solutions of the fragment library compounds (including this compound) in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein solution to each well.

    • Add the fragment compounds to individual wells to a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (protein only, protein with DMSO).

    • Add the fluorescent dye to each well.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly ramp up the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. This is determined by the inflection point of the fluorescence curve.

    • A significant increase in the Tm in the presence of a fragment compared to the control indicates that the fragment binds to and stabilizes the protein.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its inherent physicochemical properties, coupled with the well-defined roles of its substituents, make it an excellent starting point for the development of potent and selective inhibitors, particularly for protein kinases. The established synthetic routes for its derivatization and the wealth of knowledge surrounding the broader 2-aminopyrimidine scaffold provide a solid foundation for its application in drug discovery programs. As our understanding of the structural and electronic requirements for targeting specific biological macromolecules continues to grow, the strategic deployment of such privileged fragments will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.

References

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Chloro-4-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-aminopyrimidine derivatives are pivotal intermediates in the synthesis of targeted therapies, including kinase inhibitors for oncology. The title compound, 5-Chloro-4-methylpyrimidin-2-amine, is a valuable building block, offering multiple points for further chemical elaboration. Its synthesis from the readily available 2,4-dichloro-5-methylpyrimidine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of a nucleophilic aromatic substitution (SNAr) reaction.

This document provides a comprehensive guide to this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, address potential challenges, and offer field-tested insights for a successful outcome.

The Mechanistic Rationale: Navigating Regioselectivity in SNAr Reactions

The synthesis of this compound from 2,4-dichloro-5-methylpyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of two chlorine atoms, makes it highly susceptible to attack by nucleophiles like ammonia.[1][2][3]

The central challenge in this synthesis is not if the reaction will occur, but where. The two chlorine atoms at the C2 and C4 positions are both potential leaving groups. For most nucleophiles, the C4 position is inherently more reactive than the C2 position.[4][5] This preference is governed by the electronic landscape of the pyrimidine ring; the ring nitrogens exert a stronger electron-withdrawing effect at the C4 and C6 positions, making them more electrophilic. The resulting negatively charged intermediate (a Meisenheimer complex) is better stabilized when the attack occurs at C4.[1][3]

Therefore, a simple reaction between 2,4-dichloro-5-methylpyrimidine and ammonia under standard conditions would be expected to yield the 4-amino-2-chloro-5-methylpyrimidine isomer as the major product. To achieve the desired C2-amination, the reaction conditions must be carefully manipulated to overcome this inherent regiochemical preference. The protocol described herein utilizes elevated temperature and pressure to drive the reaction towards the thermodynamically influenced product distribution, which can favor the desired C2 isomer, although a mixture is still anticipated.

Figure 1: SNAr Reaction and Isomeric Products cluster_reactants Reactants cluster_products Potential Products Start 2,4-Dichloro- 5-methylpyrimidine Product_C2 5-Chloro-4-methyl pyrimidin-2-amine (Desired Product) Start->Product_C2 + NH3 (High T, P) Product_C4 2-Chloro-5-methyl pyrimidin-4-amine (Major Byproduct) Start->Product_C4 + NH3 (High T, P)

Caption: SNAr reaction yielding a mixture of C2 and C4 aminated isomers.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound in a high-pressure reactor. All operations must be conducted in a certified, high-velocity fume hood by trained personnel.

Materials and Equipment
Reagent / Material Grade Supplier Example Notes
2,4-Dichloro-5-methylpyrimidine≥98%Sigma-Aldrich (Cat# 1780-31-0)Corrosive solid. Handle with care.
Ammonium Hydroxide28-30% NH₃ basisACS Reagent GradeCorrosive and volatile.
Ethanol (EtOH)Anhydrous200 ProofReaction solvent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction and chromatography.
HexaneACS Grade-For chromatography.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
High-Pressure AutoclaveStainless Steel, >50 bar ratingParr Instruments or similarWith magnetic stirring and temperature control.
GlasswareStandard laboratory glassware-
Rotary Evaporator--For solvent removal.
Flash Chromatography System--For purification.
Analytical Instruments--¹H NMR, ¹³C NMR, LC-MS.
Critical Safety Precautions
  • Pressure Hazard: This reaction is conducted at high temperature and pressure. Use a blast shield and ensure the autoclave has a calibrated pressure gauge and rupture disc. Never exceed the maximum pressure rating of the vessel.

  • Chemical Hazard: 2,4-Dichloro-5-methylpyrimidine is corrosive and a skin irritant. Concentrated ammonium hydroxide is highly corrosive and releases toxic ammonia gas. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

  • Ventilation: All operations, especially charging the reactor and work-up, must be performed in a certified fume hood to avoid inhalation of ammonia gas and solvent vapors.

Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • To the inert vessel of a high-pressure autoclave, add 2,4-dichloro-5-methylpyrimidine (e.g., 10.0 g, 61.3 mmol).

    • Add ethanol (100 mL) to the vessel.

    • In the fume hood, carefully add concentrated ammonium hydroxide (100 mL, ~1.48 mol).

    • Scientist's Note: The large excess of ammonia is crucial to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction Execution:

    • Securely seal the autoclave according to the manufacturer's instructions.

    • Begin vigorous magnetic stirring.

    • Heat the reactor to an internal temperature of 140 °C . The pressure will rise due to solvent vapor and ammonia gas (autogenous pressure). Monitor the pressure to ensure it remains within the safe operating limits of the vessel.

    • Maintain the reaction at 140 °C with continuous stirring for 24 hours .

  • Work-up and Isolation:

    • Turn off the heating and allow the reactor to cool completely to room temperature (<25 °C) overnight. Do not attempt to open a hot or pressurized reactor.

    • Once cooled, slowly and carefully vent the excess ammonia pressure in the fume hood.

    • Open the reactor and transfer the resulting slurry to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia. This will yield a solid/aqueous residue.

    • Add deionized water (100 mL) to the residue and adjust the pH to >10 with 5M NaOH to ensure all amino products are in their free base form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid. This crude material will be a mixture of the desired C2-amino and the isomeric C4-amino product.

  • Purification:

    • Purify the crude solid via flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 50% ethyl acetate in hexane is typically effective.

    • Scientist's Note: The C4-amino isomer (byproduct) is generally more polar and will have a lower Rf value than the desired C2-amino product. Collect fractions and analyze by TLC or LC-MS to identify the pure product fractions.

    • Combine the pure fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Characterization
  • ¹H NMR: Confirm the structure by proton NMR. The chemical shifts and coupling patterns of the pyrimidine proton and the methyl group will be distinct from the starting material and the C4-amino isomer.

  • LC-MS: Confirm the mass of the product (M+H⁺ expected at m/z ≈ 144.0). Use this to assess purity and identify fractions during chromatography.

  • Melting Point: Measure the melting point and compare it to literature values.

Workflow and Data Summary

Figure 2: Experimental Workflow A 1. Charge Reactor (Starting Material, EtOH, NH4OH) B 2. Seal & Heat (140°C, 24h, Autogenous Pressure) A->B C 3. Cool & Vent (Safety First!) B->C D 4. Concentrate & Extract (Isolate Crude Product) C->D E 5. Purify (Silica Gel Chromatography) D->E F 6. Analyze & Characterize (NMR, LC-MS, MP) E->F G Pure 5-Chloro-4-methyl pyrimidin-2-amine F->G

Caption: A streamlined workflow from reaction setup to product analysis.

Parameter Value Rationale / Notes
Starting Material 2,4-Dichloro-5-methylpyrimidine1.0 eq.
Nucleophile Conc. Ammonium Hydroxide~24 eq.
Solvent Ethanol10 mL / g of SM
Temperature 140 °CHigh energy required to overcome C4 preference.
Pressure AutogenousDependent on temperature and solvent.
Time 24 hoursEnsures maximum conversion.
Typical Yield 30-50% (Isolated)Yield is dependent on purification efficiency.
Byproduct 2-Chloro-5-methylpyrimidin-4-amineMajor impurity, removed by chromatography.

Troubleshooting and Expert Insights

  • Problem: Low Conversion / No Reaction.

    • Cause: Insufficient temperature or a leak in the reactor preventing pressure buildup.

    • Solution: Verify the internal temperature of the reactor is accurate. Check all seals and fittings on the autoclave for leaks before heating.

  • Problem: Predominance of the C4-Amino Isomer.

    • Cause: This is the kinetically favored product. The reaction conditions may not have been stringent enough to favor the C2 product.

    • Solution: Ensure the reaction reaches and maintains 140 °C for the full duration. While a mixture is unavoidable, higher temperatures can improve the ratio. This isomer must be diligently separated during chromatography.

  • Problem: Difficult Chromatographic Separation.

    • Cause: The two isomers can have very similar polarities.

    • Solution: Use a long column and a slow, shallow gradient during flash chromatography. Experiment with different solvent systems (e.g., Dichloromethane/Methanol) if Hexane/EtOAc fails to provide adequate separation.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution on 2,4-dichloro-5-methylpyrimidine is a practical yet challenging transformation that highlights the principles of regioselectivity in heterocyclic chemistry. By employing high-temperature and high-pressure conditions, the inherent preference for C4-amination can be partially overcome to provide the desired C2-aminated product. Careful execution of the reaction and meticulous purification are paramount to isolating the target molecule in good purity and acceptable yield. This protocol provides a robust foundation for researchers requiring access to this versatile chemical building block for applications in drug discovery and development.

References

The Synthesis of N-Arylpyrimidin-2-amine Derivatives: A Guide to Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The N-aryl-2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the renowned kinase inhibitor Imatinib. The development of robust and versatile synthetic methodologies to access these derivatives is therefore of paramount importance to researchers in drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and widely adopted strategy for the construction of the critical C-N bond in these molecules. This guide provides an in-depth exploration of this reaction, offering not only detailed protocols but also the underlying mechanistic principles and practical insights to empower researchers to successfully implement and troubleshoot these transformations.

Theoretical Framework: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][3]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition + Ar-X Amido_complex L-Pd(II)(Ar)(NHR') OA_complex->Amido_complex Ligand Exchange & Deprotonation + HNR'R'' - HX (via Base) Product Ar-NHR' (Product) Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration end center start

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X), in our case a 2-halopyrimidine, to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center, followed by deprotonation by a strong base. This generates a palladium-amido complex, a crucial intermediate for the subsequent C-N bond formation.[3][5]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylpyrimidin-2-amine product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Key Reaction Components and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

ComponentRationale and Key Considerations
Palladium Precursor Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used. Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[7] Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are also commercially available.[4]
Ligand The choice of ligand is critical for the success of the reaction. For coupling with electron-deficient heteroaryl chlorides like 2-chloropyrimidine, bulky and electron-rich phosphine ligands are essential.[8][9] These ligands promote both the oxidative addition and the reductive elimination steps.[9] Xantphos is a widely used bidentate ligand with a large "bite angle" that is believed to facilitate the reductive elimination step.[10][11]
Base A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity and compatibility with many organic solvents.[1][5] Weaker bases may be used for more sensitive substrates, but this often requires higher reaction temperatures and catalyst loadings.[7]
Solvent Aprotic, non-polar, or weakly polar solvents are typically employed. Toluene and 1,4-dioxane are common choices as they are relatively inert and have boiling points suitable for the required reaction temperatures. The solubility of the reagents, particularly the base, should be considered.[1]

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives. Optimization may be required for specific substrates.

General Procedure for the Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol is adapted from a reported procedure for the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine

  • Appropriate aryl bromide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv.), the aryl bromide (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.1 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (3.0 equiv.).

  • Add anhydrous toluene to the flask.

  • Reflux the reaction mixture under an inert atmosphere for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Triturate the residue with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.

Example Application: Synthesis of a Key Imatinib Intermediate

The Buchwald-Hartwig amination is a key step in many industrial syntheses. For example, a similar C-N coupling strategy is employed in the synthesis of Imatinib, a tyrosine kinase inhibitor.[13][14]

Imatinib_Synthesis Start1 Pyrimidyl-amine Intermediate Coupling Buchwald-Hartwig Coupling Start1->Coupling Start2 Bromophenyl Intermediate Start2->Coupling Imatinib Imatinib (Gleevec®) Coupling->Imatinib

References

The Strategic Application of 5-Chloro-4-methylpyrimidin-2-amine in the Synthesis of Potent PLK4 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategic use of 5-Chloro-4-methylpyrimidin-2-amine as a pivotal starting material in the synthesis of Polo-like Kinase 4 (PLK4) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind the selection of this pyrimidine scaffold, details a robust synthetic protocol for a representative PLK4 inhibitor, and discusses the critical role of PLK4 in oncology.

Introduction: Polo-like Kinase 4 as a Compelling Oncology Target

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that functions as a master regulator of centriole duplication, a fundamental process for the formation of centrosomes and the proper segregation of chromosomes during mitosis. Dysregulation of PLK4, particularly its overexpression, has been implicated in numerous malignancies, including breast, colorectal, and ovarian cancers. The resulting abnormal centrosome numbers contribute to genomic instability, a hallmark of cancer. Consequently, the selective inhibition of PLK4 presents a promising therapeutic strategy to induce mitotic catastrophe and subsequent apoptosis in cancer cells, while sparing healthy cells with normal PLK4 activity.[1]

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents, including a multitude of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of kinases. The strategic substitution of the pyrimidine ring is therefore a key aspect of designing potent and selective kinase inhibitors.

The Rationale for Employing this compound

The selection of this compound as a starting material for the synthesis of PLK4 inhibitors is a carefully considered choice driven by structure-activity relationship (SAR) studies. The substituents on the pyrimidine ring play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

  • The 2-Amino Group: This group serves as a key attachment point for building out the rest of the inhibitor molecule. It often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor in the active site.

  • The 4-Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the ATP-binding site, contributing to both potency and selectivity. It can also influence the overall solubility and metabolic stability of the final compound.

  • The 5-Chloro Group: The chlorine atom at the 5-position is particularly significant. Its electron-withdrawing nature can enhance the reactivity of other positions on the pyrimidine ring, facilitating key synthetic transformations such as Suzuki-Miyaura cross-coupling reactions. Furthermore, the chloro group can engage in favorable halogen bonding interactions with the kinase active site, thereby increasing the binding affinity and potency of the inhibitor. SAR studies on various pyrimidine-based kinase inhibitors have demonstrated that the presence of a halogen at this position is often crucial for achieving high inhibitory activity.

Synthetic Workflow and Protocols

The synthesis of potent PLK4 inhibitors from this compound typically involves a multi-step process. A common and highly effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the 5-position of the pyrimidine ring. This is followed by further functionalization of the 2-amino group.

Below is a representative synthetic workflow and a detailed protocol for a key Suzuki-Miyaura coupling step, based on established methodologies for analogous compounds.

General Synthetic Workflow

Synthetic Workflow A This compound C Intermediate 1 (5-Aryl-4-methylpyrimidin-2-amine) A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Arylboronic Acid B->C E Final PLK4 Inhibitor C->E Coupling Reaction D Coupling Partner for 2-amino group D->E

Caption: General synthetic workflow for PLK4 inhibitors.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equivalents) followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-methylpyrimidin-2-amine intermediate.

Characterization: The purified intermediate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of PLK4 Inhibition and Cellular Consequences

PLK4 inhibitors, synthesized from scaffolds like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the centriole duplication cycle, leading to a failure in the formation of new centrioles.

The cellular consequences of PLK4 inhibition are profound, particularly in cancer cells that are often more reliant on proper mitotic progression. The disruption of centriole duplication leads to mitotic defects, including the formation of monopolar or multipolar spindles, which in turn triggers the spindle assembly checkpoint. Prolonged mitotic arrest ultimately results in mitotic catastrophe and apoptotic cell death.[1]

PLK4 Inhibition Pathway cluster_0 Normal Cell Cycle cluster_1 PLK4 Inhibition PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Mitosis Proper Mitotic Progression Centriole->Mitosis Inhibitor Pyrimidine-based PLK4 Inhibitor Blocked_PLK4 Inactive PLK4 Inhibitor->Blocked_PLK4 Binds to ATP pocket Failed_Centriole Failed Centriole Duplication Blocked_PLK4->Failed_Centriole Mitotic_Catastrophe Mitotic Catastrophe Failed_Centriole->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of PLK4 inhibition leading to apoptosis.

Quantitative Data and In Vitro Efficacy

The following table summarizes representative data for a potent PLK4 inhibitor synthesized from a 5-chloro-2-aminopyrimidine scaffold, highlighting its in vitro efficacy.

Compound IDPLK4 IC₅₀ (nM)Antiproliferative Activity (MCF-7 cells, IC₅₀ µM)
5f 0.80.48

Data is illustrative and based on reported findings for analogous compounds.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of potent and selective PLK4 inhibitors. Its substituted pyrimidine core provides a robust platform for generating compounds with desirable pharmacological properties. The detailed synthetic protocols and an understanding of the underlying mechanism of action outlined in this guide are intended to empower researchers in the development of novel anticancer therapeutics targeting the PLK4 signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloro-4-((substituted phenyl)amino)pyrimidine-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression, primarily by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[1] The dysregulation of HDAC activity is strongly implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated and compelling target for therapeutic intervention.[2] This document provides a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of a potent class of HDAC inhibitors built upon a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold. This core structure serves as the "cap group," a critical pharmacophoric element that interacts with residues at the rim of the HDAC active site tunnel.[3][4][5] The synthetic protocols herein focus on coupling this cap group to a linker and a zinc-binding group (ZBG), specifically a hydroxamic acid, which is known to potently chelate the catalytic Zn²⁺ ion in the enzyme's active site.[6][7][8] Detailed, step-by-step methodologies for synthesis, purification, characterization, and in vitro enzymatic activity assessment are provided for researchers in medicinal chemistry and drug development.

Scientific Foundation: Mechanism of Action and Pharmacophore Design

The catalytic activity of zinc-dependent HDACs involves the activation of a water molecule by the active site Zn²⁺ ion and a histidine residue, which then acts as a nucleophile to hydrolyze the acetyl-lysine substrate.[6][9]

HDAC_Mechanism cluster_0 HDAC Active Site Substrate Acetyl-Lysine Substrate Enzyme HDAC Enzyme (with Zn²⁺ & His) Substrate->Enzyme binds Water H₂O Enzyme->Water activates Product Deacetylated Lysine Enzyme->Product releases Acetate Acetate Enzyme->Acetate releases Water->Substrate attacks carbonyl

Caption: Catalytic cycle of Histone Deacetylase (HDAC).

Effective HDAC inhibitors are designed to mimic the substrate and block this catalytic cycle. The widely accepted pharmacophore model for these inhibitors consists of three key components[10][11][12][13]:

  • Zinc-Binding Group (ZBG): A functional group that coordinates with the Zn²⁺ ion in the active site. Hydroxamic acids (-CONHOH) are among the most potent ZBGs due to their ability to form a stable bidentate chelate with the zinc ion.[6]

  • Linker: A hydrophobic chain (typically aliphatic or aromatic) that connects the ZBG to the cap group and occupies the catalytic tunnel.

  • Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with the protein surface at the entrance of the active site, contributing to potency and isoform selectivity.

Our strategy employs the 5-chloro-4-((substituted phenyl)amino)pyrimidine as the cap group, which has been shown to form strong hydrophobic interactions with residues at the active site opening.[4]

HDAC_Inhibition cluster_1 HDAC Inhibition Mechanism Inhibitor Hydroxamic Acid Inhibitor Enzyme_Blocked HDAC Active Site (Zn²⁺ ion) Inhibitor->Enzyme_Blocked enters active site Blocked_Complex Inhibited Enzyme Complex Enzyme_Blocked->Blocked_Complex ZBG chelates Zn²⁺ No_Reaction No Substrate Deacetylation Blocked_Complex->No_Reaction prevents catalysis

Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.

Synthetic Strategy and Experimental Protocols

The synthesis of the target HDAC inhibitors is achieved through a straightforward, two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAAr) to attach the linker to the pyrimidine core, followed by the conversion of the terminal ester group into the desired hydroxamic acid.

Synthetic_Workflow A Start: 5-chloro-4-((substituted phenyl)amino)pyrimidine B Step 1: Nucleophilic Aromatic Substitution (Attach Linker-Ester) A->B C Intermediate: Pyrimidine-Linker-Ester B->C D Step 2: Hydroxamic Acid Formation (Reaction with NH₂OH) C->D E Final Product: Target HDAC Inhibitor D->E F Purification & Characterization (Chromatography, NMR, MS) E->F

Caption: General workflow for the synthesis of pyrimidine-based HDAC inhibitors.

Protocol 2.1: Synthesis of Ethyl 6-((5-chloro-4-((4-methoxyphenyl)amino)pyrimidin-2-yl)amino)hexanoate (Intermediate Ester)

This protocol details the coupling of the pyrimidine cap group with a linker. The choice of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without promoting side reactions.

Materials and Equipment:

  • 5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (1.0 eq)

  • Ethyl 6-aminohexanoate hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a stirred solution of 5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (1.0 eq) in DMF, add ethyl 6-aminohexanoate hydrochloride (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture dropwise at room temperature. The base neutralizes the hydrochloride salt and the HCl byproduct of the reaction.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). The disappearance of the starting pyrimidine spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure intermediate ester.

Protocol 2.2: Synthesis of N-hydroxy-6-((5-chloro-4-((4-methoxyphenyl)amino)pyrimidin-2-yl)amino)hexanamide (Final Product)

This protocol describes the conversion of the ester to the final hydroxamic acid. The reaction is typically performed at or below room temperature to ensure the stability of the hydroxamic acid product.[14][15][16]

Materials and Equipment:

  • Intermediate Ester from Protocol 2.1 (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH), Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath

  • pH meter or pH paper

  • Saturated aqueous sodium bicarbonate, 1M HCl

  • Dichloromethane (DCM)

Procedure:

  • Prepare a fresh solution of hydroxylamine for the reaction. In a separate flask, dissolve hydroxylamine hydrochloride (5.0 eq) in methanol.

  • Cool the hydroxylamine solution in an ice bath and slowly add a solution of KOH or NaOH in methanol until the pH is approximately 10-11. A precipitate of KCl or NaCl will form.

  • Filter off the salt precipitate and use the resulting methanolic hydroxylamine solution immediately.

  • Dissolve the Intermediate Ester (1.0 eq) in a mixture of THF and MeOH in a separate round-bottom flask and cool it in an ice bath.

  • Add the freshly prepared hydroxylamine solution to the ester solution and stir the reaction mixture at 0 °C to room temperature for 2-6 hours.

  • Monitor the reaction by TLC. The starting ester spot should be consumed.

  • Quench the reaction by adding water.

  • Carefully neutralize the mixture to pH ~7 using 1M HCl.

  • Extract the product with a suitable organic solvent like dichloromethane or a mixture of THF/EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final hydroxamic acid.

Application Protocol: Biological Evaluation

The inhibitory potency of the synthesized compounds against specific HDAC isoforms is a critical measure of their potential therapeutic value. A fluorometric in vitro assay is a standard, high-throughput method for this determination.[7][17][18][19]

Biological_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitor) B Plate Setup (96-well) Add Buffer, Inhibitor Dilutions, Enzyme A->B C Pre-incubation (15 min @ 37°C) B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Incubate (30-60 min @ 37°C) D->E F Stop & Develop (Add Developer Solution) E->F G Read Fluorescence (Ex: 360 nm, Em: 460 nm) F->G H Data Analysis (Calculate % Inhibition, Determine IC₅₀) G->H

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol 3.1: Fluorometric HDAC Activity/Inhibition Assay

Principle: This assay utilizes a substrate containing an acetylated lysine side chain linked to a fluorescent reporter group. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[17]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (e.g., containing Trichostatin A as a stop agent and trypsin)

  • Synthesized inhibitor compounds, dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA, Vorinostat)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the synthesized inhibitor in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is <1%.

  • Reaction Setup: In the wells of a 96-well plate, add the following components in order:

    • HDAC Assay Buffer

    • Test compound at desired concentrations (or DMSO for 100% activity control, and a known inhibitor for a positive control).

    • Diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop and Develop: Add the Developer solution to each well. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, generating the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][17]

Data Analysis:

  • Subtract the background fluorescence (from wells with no enzyme).

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_DMSO_Control))

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Systematic data collection is essential for establishing structure-activity relationships (SAR).

Table 1: Representative Synthetic Results

Starting MaterialProductYield (%)Purity (HPLC, %)
5-chloro-N-(4-methoxyphenyl)pyrimidin-4-amineIntermediate Ester75>98%
Intermediate EsterFinal Hydroxamic Acid58>99%

Table 2: Representative Biological Activity Data

Compound IDSubstitution on Phenyl RingHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
L20 (Reference Compound)[3]4-methoxy684217>1,000,000
SAHA (Control)N/A508010
Synthesized Compound 1 4-methoxyHypothetical ValueHypothetical ValueHypothetical Value

Interpretation Note: The goal is often to develop inhibitors with selectivity for certain HDAC isoforms or classes (e.g., Class I: HDAC1, 2, 3, 8).[3] Compound L20, for example, shows clear selectivity for Class I HDACs over the Class IIb enzyme HDAC6.[3] Such selectivity can be crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate. The presence of small electron-donating groups, such as methoxy, on the phenyl ring has been found to be beneficial for inhibitory activity.[3][4]

References

The Strategic Utility of 5-Chloro-4-methylpyrimidin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyrimidine Moiety as a Cornerstone in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a central theme in modern drug discovery, particularly in oncology. Protein kinases, as key regulators of cellular signaling pathways, represent a large and crucial class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases. Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure. Its remarkable ability to mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region makes it an ideal foundation for the design of ATP-competitive inhibitors.[1] This core motif is present in a multitude of clinically approved kinase inhibitors, underscoring its significance and therapeutic validation.

This technical guide focuses on a specific, highly versatile building block: 5-Chloro-4-methylpyrimidin-2-amine . We will delve into the strategic advantages conferred by its unique substitution pattern, provide detailed, field-proven protocols for its elaboration into diverse kinase inhibitor candidates, and discuss the structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.

The Molecular Advantage: Why this compound?

The efficacy of a kinase inhibitor is not solely dictated by its hinge-binding motif. The substituents on the core scaffold play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. The structure of this compound offers a compelling combination of features for medicinal chemists.

  • The 2-Amino Group: The Hinge-Binding Anchor: This primary amine is the cornerstone of the scaffold's function, forming critical hydrogen bonds with the backbone amide of a key residue in the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.[2]

  • The 4-Methyl Group: A Vector for Selectivity and Potency: The methyl group at the C4 position can provide a subtle yet significant influence on inhibitor binding. It can engage in favorable hydrophobic interactions with nearby residues in the ATP pocket, potentially enhancing potency. Furthermore, its steric bulk can be exploited to achieve selectivity by clashing with residues present in off-target kinases, thereby fine-tuning the inhibitor's profile.[3]

  • The 5-Chloro Group: A Handle for Exploration and Potency Enhancement: The chlorine atom at the C5 position serves two primary strategic purposes. Firstly, it acts as a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of the solvent-exposed region of the ATP-binding site. Secondly, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the pyrimidine ring, potentially influencing binding affinity. Halogen bonding interactions with the kinase active site are also a possibility that can contribute to inhibitor potency.[4]

The strategic placement of these three functional groups provides a powerful platform for generating diverse libraries of kinase inhibitors with tailored properties.

Core Synthetic Strategies: Building upon the this compound Scaffold

The chloro substituent at the C5 position is the primary site for diversification of the this compound core. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[5] This reaction is instrumental in introducing aryl and heteroaryl moieties at the C5 position of the pyrimidine ring, which can extend into the solvent-exposed region of the kinase active site to pick up additional interactions and modulate physicochemical properties.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 143.57 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-aryl-4-methylpyrimidin-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for introducing substituted amines at the C5 position, which can act as linkers to other functional groups or directly interact with the kinase active site.

References

Application Notes and Protocols for the Purification of 5-Chloro-4-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-methylpyrimidin-2-amine is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif is prevalent in a range of biologically active molecules, making its purity a critical determinant of downstream reaction success, biological assay reliability, and ultimately, the safety and efficacy of potential therapeutic agents. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: recrystallization, acid-base extraction, and column chromatography. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical principles to empower effective and adaptable purification strategies.

The inherent chemical nature of this compound, possessing a basic amino group and a characteristic pyrimidine core, dictates the logic of its purification. The lone pair of electrons on the amino group and the nitrogen atoms in the pyrimidine ring render the molecule basic, allowing for strategic manipulation of its solubility based on pH. Concurrently, its polarity and potential for hydrogen bonding inform the selection of appropriate solvents for both recrystallization and chromatography.

Purification via Recrystallization

Recrystallization is a robust and scalable technique for the purification of solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For this compound, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Rationale and Solvent Selection

The presence of the amino group in this compound allows for hydrogen bonding, suggesting that polar solvents will be more effective for solubilization. Based on the properties of similar aminopyrimidines, which exhibit moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol, these are excellent starting points for solvent screening.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, often provides a wider range of polarities to achieve the desired solubility profile.[2][3]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemRationaleExpected Outcome
EthanolThe hydroxyl group can hydrogen bond with the amine, and the ethyl group provides some non-polar character.Good solubility at high temperatures, lower solubility upon cooling.
IsopropanolSimilar to ethanol but slightly less polar.May provide a sharper crystallization upon cooling.
AcetonitrileA polar aprotic solvent that can dissolve the compound when heated.Can be a good choice if protic solvents are not ideal.
Ethanol/WaterWater acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.[3]Fine-tuning the ratio can optimize crystal yield and purity.
Acetone/HexaneAcetone is a good solvent, while hexane is a non-polar anti-solvent.[2]Effective for removing more polar or non-polar impurities.
Protocol for Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling. Continue to add small portions of hot ethanol until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a temperature appropriate to avoid decomposition.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude Solid in Flask b Add Minimum Hot Solvent a->b c Completely Dissolved Solution b->c d Hot Gravity Filtration (Optional) c->d e Slow Cooling to Room Temperature d->e f Ice Bath e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Drying h->i j Purified Product i->j Pure Crystals

Caption: Workflow for Single-Solvent Recrystallization.

Purification via Acid-Base Extraction

This technique leverages the basicity of the 2-amino group. By treating an organic solution of the crude material with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt is extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The purified amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6][7]

Chemical Principle

The equilibrium between the neutral amine in the organic phase and its protonated form in the aqueous phase is governed by the pH of the aqueous solution. At a pH well below the pKa of the conjugate acid of the amine, the equilibrium favors the water-soluble salt.

R-NH₂ (organic) + H⁺(aq) ⇌ R-NH₃⁺ (aqueous)

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine salt.

  • Basification: Combine the acidic aqueous extracts. While stirring, slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 9). The neutral this compound will precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution and shake to extract the neutral amine back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

G cluster_layers1 Separatory Funnel cluster_layers2 Separatory Funnel start Crude Product in Organic Solvent acid_extraction Extract with Aqueous Acid (e.g., 1M HCl) start->acid_extraction organic_layer1 Organic Layer (Non-basic Impurities) acid_extraction->organic_layer1 Phase Separation aqueous_layer1 Aqueous Layer (Protonated Amine Salt) acid_extraction->aqueous_layer1 Phase Separation basification Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer1->basification organic_layer2 Fresh Organic Layer (Purified Amine) basification->organic_layer2 Back-Extraction aqueous_layer2 Aqueous Layer (Salts) basification->aqueous_layer2 Back-Extraction final_product Purified Product organic_layer2->final_product Dry & Evaporate

Caption: Acid-Base Extraction Workflow.

Purification via Column Chromatography

For small-scale purifications or for separating impurities with similar solubility properties, column chromatography is the method of choice. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Rationale and System Selection

Silica gel is a polar stationary phase. Given the polar nature of this compound, a mobile phase of moderate polarity will be required to elute the compound from the column. A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone is commonly employed.[8]

Due to the basicity of the amine, interactions with the acidic silica gel can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to deactivate the acidic sites on the silica gel.[9]

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase SystemRatio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 1:1A standard system for compounds of moderate polarity.
Dichloromethane / Methanol99:1 to 95:5A more polar system for more tightly binding compounds.
Hexane / Acetone9:1 to 7:3Acetone provides different selectivity compared to ethyl acetate.
Add 0.5% Triethylamine to any of the above systems to reduce peak tailing.
Protocol for Column Chromatography
  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-4-methylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-4-methylpyrimidin-2-amine. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis is key to ensuring high purity and yield for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Synthesis Overview and Core Mechanism

The most common and efficient pathway to synthesize this compound is through the electrophilic chlorination of 2-amino-4-methylpyrimidine at the C5 position. The C5 position is the most electron-rich and sterically accessible site on the pyrimidine ring, making it susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a well-established method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2]

The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich C5 position of the pyrimidine ring. Subsequent hydrolysis during aqueous workup yields the final chlorinated product.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack StartMat 2-Amino-4-methylpyrimidine StartMat->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction has stalled. TLC analysis shows predominantly unreacted starting material, even after extended reaction time. What went wrong?

Answer: This is a common issue often traced back to the deactivation or improper formation of the Vilsmeier reagent.

  • Causality: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF, the starting material, or the reaction flask will rapidly quench the phosphorus oxychloride and prevent the formation of the necessary electrophile.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas. Ensure your DMF is anhydrous grade (<50 ppm water). Using DMF from a bottle that has been opened multiple times can introduce significant moisture.

    • Ensure Dry Glassware: All glassware must be rigorously dried before use, either in an oven overnight (>100 °C) or by flame-drying under vacuum.

    • Reaction Setup: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Order of Addition: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to chilled (0 °C) anhydrous DMF. This is an exothermic process. Adding the 2-amino-4-methylpyrimidine substrate only after the reagent has formed ensures it is available for the primary reaction.

Question: My TLC plate shows multiple new spots, and the yield of the desired product is low. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products indicates a lack of selectivity, often caused by suboptimal temperature control or incorrect stoichiometry.

  • Causality: While the C5 position is most reactive, excessive reaction temperatures can provide enough energy to overcome the activation barrier for reactions at other sites or cause degradation.

  • Potential Side Reactions:

    • Di-chlorination: Although less common, forcing conditions could lead to a second chlorination.

    • Formylation: The Vilsmeier reagent can also act as a formylating agent, potentially leading to the formation of 5-formyl-4-methylpyrimidin-2-amine, especially if the chlorination step is inefficient.[4]

    • Ring Decomposition: Pyrimidines can be sensitive to harsh acidic conditions at high temperatures, leading to tar-like byproducts.

  • Preventative Measures:

    • Strict Temperature Control: The initial formation of the Vilsmeier reagent should be done at 0 °C. After adding the substrate, the reaction should be allowed to warm to room temperature slowly and then gently heated. A reaction temperature of 60-80 °C is often sufficient.[5] Avoid aggressive heating.

    • Stoichiometry Optimization: Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions. See Table 1 for recommended ratios.

    • Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and deactivates any remaining reagent, preventing side reactions during workup.

G Start Low Yield Observed Check_SM TLC shows mostly Starting Material? Start->Check_SM Check_Impurity TLC shows multiple impurity spots? Start->Check_Impurity Check_SM->Check_Impurity No Moisture Root Cause: Moisture Contamination Check_SM->Moisture Yes Temp Root Cause: Poor Temperature Control or Stoichiometry Check_Impurity->Temp Yes Sol_Moisture Solution: 1. Use Anhydrous Solvents 2. Dry Glassware 3. Use Inert Atmosphere Moisture->Sol_Moisture Sol_Temp Solution: 1. Pre-form reagent at 0 °C 2. Heat reaction gently (60-80 °C) 3. Use 1.1-1.5 eq. of reagent Temp->Sol_Temp

Caption: Troubleshooting workflow for low product yield.

Question: I've successfully synthesized the crude product, but purification by column chromatography is proving difficult, with poor separation. What can I do?

Answer: Purification challenges often arise from the polar nature of the aminopyrimidine core or the presence of closely related impurities.

  • Causality: The basic nitrogen atoms in the pyrimidine ring can cause streaking on silica gel. If unreacted starting material remains, its polarity is very similar to the product, making separation difficult.

  • Purification Strategies:

    • Acid-Base Workup: Before chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M Na₂CO₃ solution). This will remove acidic impurities and any residual POCl₃ breakdown products.

    • Optimize Chromatography Conditions:

      • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

      • Additive: To prevent streaking on the silica column, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This deactivates the acidic sites on the silica gel.

    • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective alternative to chromatography. Experiment with solvent systems such as ethanol/water, isopropanol, or toluene.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this reaction?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be performed with caution, especially during the initial mixing of reagents and the final quenching step.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The product, being more non-polar due to the chlorine atom, should have a higher Rf value than the starting material (2-amino-4-methylpyrimidine). The reaction is complete when the starting material spot is no longer visible.[6]

  • Q: Are there alternative chlorinating agents I can use?

    • A: While the POCl₃/DMF system is common, other reagents can be used for chlorination. N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile can also achieve chlorination at the C5 position, often under milder conditions. However, reaction times may be longer, and selectivity can be an issue depending on the substrate.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to the chilled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-amino-4-methylpyrimidine (1 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 1:1 Hexane:Ethyl Acetate + 0.5% Triethylamine) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and 10% aqueous sodium carbonate solution, ensuring the pH remains basic (>8).

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of DMF used). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: TLC Analysis for Reaction Monitoring

  • Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture using a glass capillary. Dilute it with 0.5 mL of ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting material (as a reference), and the diluted reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing 1:1 Hexane:Ethyl Acetate with a few drops of triethylamine.

  • Visualization: After the solvent front has reached the top, remove the plate, dry it, and visualize the spots under a UV lamp (254 nm).

  • Analysis: The product (this compound) will have a higher Rf than the starting material (2-amino-4-methylpyrimidine).

Section 5: Data Summary Table

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Substrate 2-amino-4-methylpyrimidineCommercially available precursor.
Chlorinating System POCl₃ / DMFForms the Vilsmeier reagent for efficient electrophilic chlorination.[2]
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.5 : 5A slight excess of the reagent drives the reaction to completion. DMF acts as both reagent and solvent.
Temperature 0 °C (reagent formation), then 70 °C (reaction)Controlled temperature prevents side reactions and degradation.
Reaction Time 4 - 6 hoursTypical time for completion, but should be confirmed by TLC monitoring.
Workup Quench on ice/aq. Na₂CO₃Hydrolyzes the reaction intermediate and neutralizes the acidic medium safely.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthesis

The synthesis of 2-amino-5-chloro-4-methylpyrimidine is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective route involves the condensation of a β-ketoester with guanidine to form the pyrimidine core, followed by a chlorination step. Understanding the potential side reactions at each stage is critical for a successful synthesis.

A plausible synthetic pathway initiates with the formation of the pyrimidine ring, followed by functionalization at the 5-position.[1] This typically involves the initial preparation of a 2-aminopyrimidine derivative which is then chlorinated.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-amino-5-chloro-4-methylpyrimidine, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 2-aminopyrimidine core?

A1: The synthesis of the 2-aminopyrimidine ring system is often achieved through the condensation of a β-dicarbonyl compound with a guanidine derivative.[2] Common starting materials include β-ketoesters, such as ethyl acetoacetate, which react with guanidine under basic conditions to form the pyrimidine ring.[][4]

Q2: What is a typical method for the chlorination of the pyrimidine ring?

A2: Chlorination of the pyrimidine ring is a key step to introduce the chloro-substituent. A common method involves the use of chlorinating agents like phosphorus oxychloride (POCl₃). For instance, a 2-hydroxy-pyridine derivative can be chlorinated with phosphorus oxychloride to yield the corresponding 2-chloro derivative.[5]

Q3: How can I monitor the progress of the reaction and identify products and byproducts?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products.[6] For structural confirmation and identification of byproducts, techniques such as ¹H-NMR and mass spectrometry (MS) are essential.[7] High-performance liquid chromatography (HPLC) is also a valuable tool for assessing the purity of the final product.[8]

Troubleshooting Common Side Products

This section details potential side products and provides strategies to minimize their formation.

Issue 1: Formation of Dimerized or Polymerized Byproducts

  • Observation: The reaction mixture becomes viscous, or analysis shows high molecular weight species.

  • Causality: Guanidine, being a highly nucleophilic and basic reagent, can promote self-condensation or reactions with multiple molecules of the β-ketoester, leading to the formation of dimeric or polymeric byproducts. This is particularly prevalent at high concentrations or elevated temperatures.

  • Solution:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the β-ketoester to guanidine. An excess of either reactant can lead to side reactions.

    • Temperature Management: Maintain the reaction temperature as specified in the protocol. Gradual heating can help to control the reaction rate and minimize unwanted side reactions.

    • Solvent Choice: Use an appropriate solvent that allows for good solubility of the reactants while helping to dissipate heat from the exothermic condensation reaction.

Issue 2: Incomplete Chlorination or Formation of Dichloro- Species

  • Observation: The final product contains a mixture of the starting material (2-amino-4-methylpyrimidine), the desired monochlorinated product, and a dichlorinated byproduct (e.g., 2-amino-5,6-dichloro-4-methylpyrimidine).

  • Causality: The reactivity of the chlorinating agent and the reaction conditions can lead to either incomplete reaction or over-chlorination. The electron-donating amino group can activate the pyrimidine ring towards electrophilic substitution.

  • Solution:

    • Chlorinating Agent: The choice and amount of the chlorinating agent are critical. For example, sulfuryl chloride can be used for chlorination.[9]

    • Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-chlorination. Lowering the reaction temperature can also increase selectivity.

Issue 3: Formation of Isomeric Byproducts

  • Observation: NMR analysis of the final product shows signals corresponding to an isomer, such as 2-amino-3-chloro-4-methylpyrimidine.

  • Causality: The substitution pattern on the pyrimidine ring can direct the position of chlorination. While the 5-position is often favored, substitution at other positions can occur depending on the specific reaction conditions and the electronic nature of the pyrimidine precursor.

  • Solution:

    • Directing Groups: The presence and nature of substituents on the pyrimidine ring influence the regioselectivity of chlorination.

    • Purification: If isomeric byproducts are formed, purification by column chromatography is often necessary to isolate the desired 2-amino-5-chloro-4-methylpyrimidine.[7]

III. Experimental Protocols and Data

Protocol: Synthesis of the 2-Aminopyrimidine Core

This protocol is a general guideline for the condensation reaction to form a 2-aminopyrimidine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide, to the solution to generate free guanidine.

  • Reactant Addition: Slowly add an equimolar amount of ethyl acetoacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture, neutralize with a suitable acid, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data: Characterization of Potential Side Products

The following table summarizes potential side products and their expected characteristics.

Side Product Chemical Structure Expected Mass (M+) Key ¹H-NMR Signals (Predicted)
Dimer of ReactantsVariesHigh MWComplex multiplet signals
2-Amino-4-methylpyrimidineC₅H₇N₃109.13Aromatic protons, methyl singlet
2-Amino-5,6-dichloro-4-methylpyrimidineC₅H₅Cl₂N₃177.02Aromatic proton, methyl singlet
Visualization of Reaction Pathways

The following diagrams illustrate the main synthetic route and a potential side reaction pathway.

Synthesis_Pathway cluster_main Main Reaction Guanidine Guanidine 2_Amino_4_methyl_6_hydroxypyrimidine 2_Amino_4_methyl_6_hydroxypyrimidine Guanidine->2_Amino_4_methyl_6_hydroxypyrimidine + Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->2_Amino_4_methyl_6_hydroxypyrimidine Chlorination Chlorination 2_Amino_4_methyl_6_hydroxypyrimidine->Chlorination Target_Product 2-Amino-5-chloro-4-methylpyrimidine Chlorination->Target_Product

Caption: Main synthesis pathway for 2-amino-5-chloro-4-methylpyrimidine.

Side_Reaction cluster_side Side Reaction: Dimerization Guanidine_excess Excess Guanidine Dimer_byproduct Dimer Byproduct Guanidine_excess->Dimer_byproduct + Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Dimer_byproduct

Caption: Potential side reaction leading to dimer formation.

IV. Conclusion

The synthesis of 2-amino-5-chloro-4-methylpyrimidine requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. For further assistance, please consult the references provided below or contact our technical support team.

V. References

  • BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.

  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.

  • Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.

  • Kappe, C. O. (2000). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 2(6), 721–724.

  • Patel, K., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 344-376.

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine.

  • PubChem. (n.d.). 2-chloro-5-methylpyrimidin-4-amine.

  • Shapiro, S. L., et al. (1959). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Journal of Organic Chemistry, 24(9), 1321-1324.

  • Wikipedia. (n.d.). Pyrimidine.

References

Improving yield and purity of 5-Chloro-4-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Chloro-4-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient two-step synthesis involves the initial formation of the pyrimidine ring followed by a chlorination step. The first step is a condensation reaction between guanidine and ethyl 2-methylacetoacetate to produce 2-amino-4-hydroxy-5-methylpyrimidine. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1][2]

Q2: I'm experiencing a low yield in the first step (ring formation). What are the likely causes?

Low yields in the initial condensation reaction are often attributed to incomplete reaction or side reactions. Key factors to consider are the quality of your starting materials, the reaction conditions (temperature and time), and the effectiveness of the base used. Ensuring anhydrous conditions can also be critical, as water can interfere with the condensation process.

Q3: My final product is impure after the chlorination step. What are the common impurities?

Impurities after chlorination can include unreacted 2-amino-4-hydroxy-5-methylpyrimidine, di-chlorinated byproducts, and decomposition products. The presence of residual POCl₃ can also lead to the formation of phosphate esters during workup, which can complicate purification.

Q4: What are the best methods for purifying the final product?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale laboratory preparations, column chromatography on silica gel is often effective. For larger quantities, recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, is a more practical approach.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of 2-amino-4-hydroxy-5-methylpyrimidine (Intermediate)

Symptoms:

  • Low isolated yield of the solid intermediate after the condensation reaction.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Scientific Explanation Suggested Solution(s)
Incomplete Reaction The condensation reaction may not have reached completion due to insufficient reaction time or temperature.- Increase the reaction time and monitor the progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition without promoting side reactions.
Ineffective Base The base (e.g., sodium ethoxide) is crucial for deprotonating the starting materials and catalyzing the condensation. If the base is old, has been improperly stored, or is used in a substoichiometric amount, the reaction will be inefficient.- Use a freshly prepared solution of sodium ethoxide.- Ensure the stoichiometry of the base is correct, typically at least one equivalent.
Presence of Water Water can hydrolyze the ester starting material and interfere with the catalytic activity of the base.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Experimental Protocol: Synthesis of 2-amino-4-hydroxy-5-methylpyrimidine
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved. Then, add ethyl 2-methylacetoacetate dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash it with cold ethanol and then water, and dry it under vacuum to obtain 2-amino-4-hydroxy-5-methylpyrimidine.

Issue 2: Low Yield and/or Impure this compound (Final Product)

Symptoms:

  • Low isolated yield of the final product after chlorination and workup.

  • The crude product is a dark, oily residue instead of a solid.

  • TLC or LC-MS analysis shows multiple spots, indicating a mixture of compounds.

Possible Causes and Solutions:

Possible Cause Scientific Explanation Suggested Solution(s)
Incomplete Chlorination The chlorination of the hydroxyl group may be incomplete, leaving unreacted starting material.- Increase the amount of POCl₃ used (e.g., from 1.5 to 2.0 equivalents).- Increase the reaction temperature or time, monitoring for the disappearance of the starting material by TLC.
Side Reactions Over-chlorination can lead to the formation of di-chlorinated byproducts. At high temperatures, decomposition of the starting material or product can also occur.- Carefully control the reaction temperature. A moderate temperature (e.g., 80-90 °C) is often sufficient.- Use a controlled addition of the POCl₃ to the reaction mixture to avoid localized overheating.
Difficult Work-up Quenching the reaction with water can be highly exothermic and can lead to the hydrolysis of the product back to the starting material if not done carefully. The work-up can also result in the formation of an emulsion, making extraction difficult.- Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat.- Use a saturated solution of sodium bicarbonate to neutralize the excess acid before extraction.- If an emulsion forms during extraction, adding brine can help to break it.
Product Isolation The product may have some solubility in the aqueous layer, leading to loss during extraction.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
Experimental Protocol: Chlorination of 2-amino-4-hydroxy-5-methylpyrimidine
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-hydroxy-5-methylpyrimidine in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination Guanidine Guanidine Intermediate 2-amino-4-hydroxy-5-methylpyrimidine Guanidine->Intermediate NaOEt, EtOH, Reflux EMeAA Ethyl 2-methylacetoacetate EMeAA->Intermediate FinalProduct This compound Intermediate->FinalProduct Heat POCl3 POCl3 POCl3->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Yield Issue Check_SM Verify Starting Material Quality Start->Check_SM Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up & Purification Start->Check_Workup Temp Adjust Temperature Check_Conditions->Temp Time Increase Reaction Time Check_Conditions->Time Reagents Check Reagent Stoichiometry Check_Conditions->Reagents Extraction Optimize Extraction Check_Workup->Extraction Purification Refine Purification Method Check_Workup->Purification

References

Technical Support Center: Synthesis of Substituted Pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrimidin-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyrimidin-2-amines are a cornerstone in drug discovery, forming the core of numerous approved therapeutics. However, their synthesis is often fraught with challenges ranging from low yields to intractable side reactions and purification hurdles.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental failures and offer robust solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for synthesizing the substituted pyrimidin-2-amine core?

There are two primary approaches for constructing substituted pyrimidin-2-amines:

  • Cyclocondensation Reactions: This "bottom-up" approach builds the pyrimidine ring from acyclic precursors. The most common method is a variation of the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester or enone) with guanidine or a substituted guanidine.[1][2] This strategy is excellent for creating the core scaffold.

  • Cross-Coupling Reactions: This "functionalization" approach starts with a pre-formed pyrimidine ring bearing a leaving group (typically a halogen) at the 2-position. A C-N bond is then formed using a transition-metal-catalyzed reaction, most notably the Buchwald-Hartwig amination , to introduce the desired amine substituent.[3][4] This method is highly versatile for late-stage diversification of the amine group.

Q2: Why are anhydrous conditions so frequently emphasized in these syntheses?

Strictly anhydrous conditions are critical, particularly in Pinner-type cyclocondensations, for two main reasons:

  • Starting Material Stability: Guanidines and amidines are often supplied as hydrochloride salts. While stable, the free bases required for the reaction can be hygroscopic and susceptible to hydrolysis.[5]

  • Intermediate Stability: The key intermediates in the Pinner reaction, such as imidate salts, are highly sensitive to water. The presence of moisture can lead to hydrolysis, cleaving the intermediate back to an ester or amide, which halts the cyclization pathway and drastically reduces the yield of the desired pyrimidine.[6]

Q3: My reaction with guanidine hydrochloride and a β-diketone is not working. What is the likely cause?

The most common issue is the failure to generate the free guanidine base. Guanidine hydrochloride is a stable salt and is not sufficiently nucleophilic to initiate the reaction. You must add a base to neutralize the HCl and liberate the free guanidine. A common and effective strategy is to use a base like sodium ethoxide or sodium methoxide in an alcohol solvent, which generates the free guanidine in situ just before or during the addition of the dicarbonyl component.[6]

Q4: How do I decide between a cyclocondensation and a cross-coupling strategy for my target molecule?

The choice depends on the desired substitution pattern and the availability of starting materials.

  • Choose Cyclocondensation if: You are synthesizing a novel pyrimidine core where the substituents at the 4, 5, and/or 6 positions are derived from a specific 1,3-dicarbonyl precursor. It is the most direct route to the fundamental ring structure.

  • Choose Cross-Coupling if: You have a common pyrimidine core (e.g., 2-chloropyrimidine) and wish to explore a wide variety of amine substituents at the C2 position. This is ideal for structure-activity relationship (SAR) studies in drug discovery, as it allows for the rapid synthesis of a library of analogues from a single advanced intermediate.[3][7]

Troubleshooting Guide: Low or No Product Yield

This section addresses specific user-encountered problems related to poor reaction efficiency.

Q5: My cyclocondensation reaction has stalled, with significant starting material remaining even after extended reaction times. How can I drive it to completion?

Incomplete conversion is a frequent challenge, often stemming from insufficient activation or unfavorable equilibria.[5][8]

Causality & Troubleshooting Steps:

  • Insufficient Electrophilicity/Nucleophilicity: The initial condensation between the guanidine and one of the carbonyl groups can be slow.

    • Solution: Add a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH) or a Lewis acid. An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the guanidine.[5] Be cautious, as excess acid can fully protonate the guanidine, rendering it non-nucleophilic.

  • Inefficient Cyclization/Dehydration: The final ring-closing and dehydration steps are often the rate-limiting part of the sequence.

    • Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like n-butanol or dioxane can provide the necessary energy to overcome the activation barrier for dehydration. Always monitor for product decomposition at higher temperatures using TLC or LC-MS.[5]

  • Poor Reactant Purity: Impurities in the starting materials, especially the 1,3-dicarbonyl, can inhibit the reaction.

    • Solution: Ensure all reactants are of high purity. If necessary, distill liquid dicarbonyls or recrystallize solid ones before use. Use freshly prepared or properly stored guanidine free base.[8]

Troubleshooting Guide: Side Product Formation

The formation of multiple products complicates purification and reduces the yield of the target compound.

Q6: My Pinner-type reaction is producing significant byproducts, leading to a complex mixture. What are these side reactions and how can I suppress them?

Side reactions in Pinner synthesis usually arise from the self-condensation of the highly reactive starting materials.[6][9]

Common Side Reactions & Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy Reference
Triazines Self-condensation of three guanidine/amidine molecules.Lower the reaction temperature; adjust pH to be less basic.[9]
Dicarbonyl Condensates Aldol-type self-condensation of the β-ketoester or β-diketone.Use a lower reaction temperature; add the dicarbonyl slowly to the reaction mixture containing the guanidine to keep its instantaneous concentration low.[9]
Hydrolysis Products Hydrolysis of reactive intermediates due to trace amounts of water.Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[6]

Below is a general troubleshooting workflow for pyrimidine synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Outcome Problem Low Yield or Side Products Purity Check Reactant Purity (NMR, GC/MS) Problem->Purity Anhydrous Verify Anhydrous Conditions Purity->Anhydrous Stoichiometry Confirm Stoichiometry & Reagent Addition Order Anhydrous->Stoichiometry Temp Adjust Temperature (Increase for completion, Decrease for side products) Stoichiometry->Temp Time Modify Reaction Time (Monitor by TLC/LC-MS) Temp->Time Catalyst Introduce/Change Catalyst (Brønsted/Lewis Acid) Time->Catalyst Solvent Change Solvent (Solubility, Boiling Point) Catalyst->Solvent Success Successful Synthesis Solvent->Success

Caption: A general troubleshooting workflow for pyrimidine synthesis.

Q7: In my Buchwald-Hartwig amination of 2,4-dichloropyrimidine, the reaction is occurring at the C4 position instead of the desired C2 position. How can I control the regioselectivity?

This is a classic and significant challenge. The inherent electronic properties of the pyrimidine ring make the C4 and C6 positions more electron-deficient and thus generally more reactive towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[10][11]

Controlling Regioselectivity:

  • Conventional Reactivity (C4 > C2): Most standard Pd-catalyst systems (e.g., those using biaryl phosphine ligands) will favor reaction at C4. This is the thermodynamically and kinetically favored pathway under many conditions.

  • Achieving C2 Selectivity: Inverting this selectivity is difficult but possible. Recent studies have shown that specific ligand and condition choices can promote C2-selective coupling. For instance, using a combination of a specific palladium precatalyst with a bulky, electron-rich phosphine ligand under carefully controlled conditions can favor oxidative addition at the C2-Cl bond. This is an area of active research, and consulting recent literature for specific ligand/catalyst systems tailored for C2 selectivity is crucial.[11]

The catalytic cycle for Buchwald-Hartwig amination is depicted below, highlighting the critical oxidative addition step where selectivity is determined.

G Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex Pd0->Complex1 Oxidative Addition (Ar-X) SELECTIVITY STEP AmineComplex Amine Coordination Complex1->AmineComplex Base, Amine (R₂NH) - [H-Base]X ProductComplex Product Complex AmineComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 Product (Ar-NR₂) Released center

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Key Experimental Protocols

Protocol 1: General Procedure for Pinner-Type Synthesis of a 4,6-Disubstituted-Pyrimidin-2-amine

This protocol describes the condensation of a β-diketone with guanidine, emphasizing the anhydrous conditions necessary for success.[6]

Materials:

  • β-Diketone (e.g., Acetylacetone): 1.0 eq

  • Guanidine Hydrochloride: 1.1 eq

  • Sodium Ethoxide (or other strong base): 1.1 eq

  • Anhydrous Ethanol

  • Standard reflux apparatus with inert gas (N₂ or Ar) inlet

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble the oven-dried reflux apparatus under an inert atmosphere.

  • Guanidine Free Base Generation: To the round-bottom flask, add anhydrous ethanol followed by guanidine hydrochloride (1.1 eq). Stir to dissolve/suspend. Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the free guanidine base.

  • Diketone Addition: Add the β-diketone (1.0 eq) dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium chloride byproduct will be insoluble. Filter the mixture to remove the salt.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid or oil contains the desired pyrimidin-2-amine.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol provides a general framework for the Pd-catalyzed coupling of an amine to a 2-chloropyrimidine core.[3][4]

Materials:

  • 2-Chloropyrimidine derivative: 1.0 eq

  • Amine nucleophile: 1.2 eq

  • Palladium precatalyst (e.g., Pd₂(dba)₃): 1-5 mol%

  • Phosphine Ligand (e.g., X-Phos, S-Phos): 2-10 mol%

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu): 2.0 eq

  • Anhydrous, de-gassed solvent (e.g., Dioxane, Toluene, n-BuOH)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.

  • Inerting: Evacuate the tube and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, de-gassed solvent, followed by the amine nucleophile (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted-pyrimidin-2-amine.

References

5-Chloro-4-methylpyrimidin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-4-methylpyrimidin-2-amine

A Guide to Ensuring Compound Integrity in Research and Development

As a Senior Application Scientist, I've seen firsthand how the stability and proper storage of a chemical reagent can be the determining factor in the success or failure of an experiment. This guide is designed to provide you, my fellow researchers, with a comprehensive understanding of the stability and handling of this compound. By explaining the "why" behind the recommendations, this guide aims to empower you to make informed decisions in your laboratory work, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding this compound.

Q1: What are the optimal storage conditions for this compound?

To maintain the quality of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is also recommended to protect the compound from light and air.[1] For long-term storage, refrigeration is advised.[1]

Q2: Is this compound sensitive to moisture or air?

Yes, the compound is described as being air sensitive and should be protected from moisture.[1] Exposure to moisture can lead to hydrolysis, while exposure to air, particularly in the presence of light, can promote oxidative degradation.

Q3: What are the signs that my sample of this compound may have degraded?

Visual signs of degradation can include a change in color or texture of the solid material. If you observe any discoloration or clumping, it is advisable to assess the purity of the compound before use. From an analytical perspective, the appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are clear indicators of degradation.

Q4: What are the known incompatibilities of this compound?

The primary incompatibility to be aware of is with strong oxidizing agents.[1][2] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Q5: What are the primary hazards associated with handling this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin irritation and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

Troubleshooting Guide: Addressing Common Experimental Issues

When experiments don't go as planned, it's crucial to consider the quality of your starting materials. Here are some common problems that could be linked to the stability of this compound.

Scenario 1: My reaction is giving a low yield or failing completely.

  • Possible Cause: The this compound you are using may have degraded, leading to a lower concentration of the active starting material. Degradation products could also be interfering with the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, especially if the compound has been stored for an extended period, it is prudent to check its purity. A quick check by thin-layer chromatography (TLC) against a reference standard can be indicative. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

    • Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound if available.

    • Purify the Material: If a fresh sample is not available, consider purifying the existing material by recrystallization or column chromatography.

Scenario 2: I am observing unexpected spots on my TLC plate or peaks in my LC-MS.

  • Possible Cause: These unexpected signals are likely due to impurities or degradation products in your this compound starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a TLC or LC-MS of your starting material dissolved in a suitable solvent. This will help you to identify if the unexpected spots/peaks are present from the outset.

    • Consider Degradation Pathways: Substituted pyrimidines can be susceptible to nucleophilic substitution, where the chlorine atom is displaced.[5] If your reaction conditions are basic or involve nucleophiles, a portion of your starting material may be reacting in an unintended way.

Scenario 3: The physical appearance of the compound has changed over time.

  • Possible Cause: A change in color or the formation of clumps is a strong visual indicator of chemical degradation.

  • Troubleshooting Steps:

    • Do Not Use: It is not recommended to use a visibly degraded compound in your experiments as it can lead to unreliable and unrepeatable results.

    • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal guidelines.[1][4]

    • Review Storage Conditions: Ensure that your storage conditions are in line with the recommendations to prevent future degradation.

Data and Protocols

Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Storage Temperature Refrigerate for long-term storage.Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to air and moisture, preventing oxidative degradation and hydrolysis.[1]
Light Exposure Protect from light by using an amber vial or storing in a dark place.Prevents light-induced degradation.[1]
Container Keep in a tightly sealed container.Prevents the ingress of moisture and air.[1][4]
Incompatibilities Avoid contact with strong oxidizing agents.To prevent potentially hazardous exothermic reactions.[1][2]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity can be estimated by the area percentage of the main peak corresponding to this compound. The presence of other significant peaks indicates impurities or degradation products.

Visual Workflow: Suspected Compound Degradation

The following diagram outlines a logical workflow for addressing suspected degradation of your this compound sample.

Suspected_Degradation_Workflow start Suspected Degradation of This compound visual_inspection Perform Visual Inspection start->visual_inspection no_change No Visible Change visual_inspection->no_change No Issues change_observed Color Change or Clumping Observed visual_inspection->change_observed Issues Found analytical_check Assess Purity by Analytical Method (e.g., HPLC, NMR) pure Purity is Acceptable (>95%) analytical_check->pure impure Purity is Unacceptable (<95%) analytical_check->impure no_change->analytical_check change_observed->analytical_check proceed Proceed with Experiment pure->proceed purify Purify the Compound (Recrystallization or Chromatography) impure->purify If fresh sample is unavailable discard Discard and Use a Fresh Sample impure->discard Best Practice purify->analytical_check Re-assess Purity review_storage Review and Correct Storage Conditions discard->review_storage

Caption: Workflow for assessing the stability of a questionable sample.

References

Avoiding common pitfalls in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you optimize your reactions, improve yields, and simplify purification.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component reaction that, while versatile, can be prone to specific pitfalls.[1] This section addresses the most frequent issues encountered.

FAQ 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

Answer:

The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This common byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] The ammonia is often generated from the decomposition of urea at elevated temperatures, making this a competitive pathway to the desired Biginelli reaction.[1][2]

Causality and Prevention Strategy:

  • Thermodynamic Control: The Hantzsch pathway is often favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can dramatically influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1][2]

  • Reagent Addition Order: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1][2]

Experimental Protocol 1: Minimizing Hantzsch Byproduct Formation

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

FAQ 2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?

Answer:

Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

  • Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Start Low Yield or Incomplete Conversion Catalyst Check Catalyst Activity - Is it fresh? - Is concentration correct? - Does it need regeneration? Start->Catalyst Conditions Optimize Reaction Conditions - Increase time? - Increase temperature? - Monitor by TLC Catalyst->Conditions If catalyst is active Purity Verify Reactant Purity - Check for impurities - Use freshly purified reagents Conditions->Purity If still low yield Solvent Evaluate Solvent - Test alternative solvents - Consider solvent-free conditions Purity->Solvent If reactants are pure Success Improved Yield Solvent->Success Optimization successful Start Poor Conversion in Pinner Synthesis Amidine Assess Amidine Stability - Use stable salt (e.g., HCl) - Use freshly prepared amidine Start->Amidine Dicarbonyl Check β-Dicarbonyl Reactivity - High purity? - No self-condensation? Amidine->Dicarbonyl pH Control pH - Is catalysis acidic or basic? - Optimize pH for substrates Dicarbonyl->pH Solvent Ensure Anhydrous Conditions - Use dry solvents - Flame-dry glassware pH->Solvent Success Improved Conversion Solvent->Success

References

Technical Support Center: Purification Strategies for Polar Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these challenging molecules. The inherent polarity of aminopyrimidines often leads to purification hurdles such as poor retention in traditional chromatography and difficulties with crystallization.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues, grounded in established scientific principles and practical, field-proven insights.

I. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of polar aminopyrimidine compounds.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar aminopyrimidine compound is eluting in the void volume on a standard C18 column. How can I achieve retention?

Answer: This is a frequent challenge stemming from the high polarity of aminopyrimidines, which results in minimal interaction with the nonpolar stationary phase of typical RPC columns.[1][2][3] Here are several strategies to enhance retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns feature stationary phases with modified surfaces that are more compatible with polar analytes, leading to improved retention compared to standard C18 columns.[1][4]

  • Utilize Ion-Pairing Reagents: For aminopyrimidines that can be ionized, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4] The reagent forms a neutral ion-pair with the charged analyte, enhancing its hydrophobicity and affinity for the stationary phase.[4]

    • For basic aminopyrimidines, use an anionic ion-pairing reagent like an alkyl sulfonate.[4]

    • For acidic aminopyrimidines, a cationic reagent such as a quaternary amine is suitable.[4]

  • Adjust Mobile Phase Composition:

    • Decrease Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases its polarity, which can enhance the retention of polar compounds.[1]

    • Modify Mobile Phase pH: For ionizable aminopyrimidines, adjusting the mobile phase pH to suppress ionization can increase the compound's hydrophobicity and, consequently, its retention on the column.[1]

  • Switch to a Different Chromatographic Mode: If the above strategies are insufficient, RPC may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative for highly polar compounds.[1][4]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC

Question: My aminopyrimidine compound exhibits significant peak tailing on a HILIC column. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like aminopyrimidines in HILIC is a common problem, often caused by undesirable secondary interactions with the stationary phase.[4]

  • Cause 1: Secondary Ionic Interactions: The basic amine groups on the pyrimidine ring can interact with acidic silanol groups on silica-based stationary phases.[4]

    • Solution: Increase Buffer Concentration: A higher concentration of a buffer, such as ammonium formate, in the mobile phase can help to mask these silanol groups and minimize secondary interactions.[4]

    • Solution: Adjust Mobile Phase pH: Controlling the mobile phase pH with a buffer or acid can lead to more consistent and reproducible results.[4][5] A slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more uniform interactions.[4]

  • Cause 2: Strong Sample Solvent Effects: Injecting the sample in a solvent that is significantly more polar than the mobile phase can lead to peak distortion.[4]

    • Solution: Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[2][4] If solubility is a concern, use the minimum amount of a stronger solvent necessary.[4]

  • Cause 3: Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in poor peak shape.[4]

    • Solution: Reduce Sample Load: Decrease the injection volume or the concentration of your sample.[4]

G cluster_0 Troubleshooting Poor Peak Shape in HILIC Poor Peak Shape Poor Peak Shape Check Secondary Interactions Check Secondary Interactions Poor Peak Shape->Check Secondary Interactions Evaluate Sample Solvent Evaluate Sample Solvent Poor Peak Shape->Evaluate Sample Solvent Assess Sample Load Assess Sample Load Poor Peak Shape->Assess Sample Load Increase Buffer Conc. Increase Buffer Conc. Check Secondary Interactions->Increase Buffer Conc. Adjust pH Adjust pH Check Secondary Interactions->Adjust pH Improved Peak Shape Improved Peak Shape Increase Buffer Conc.->Improved Peak Shape Adjust pH->Improved Peak Shape Dissolve in Mobile Phase Dissolve in Mobile Phase Evaluate Sample Solvent->Dissolve in Mobile Phase Dissolve in Mobile Phase->Improved Peak Shape Reduce Injection Volume Reduce Injection Volume Assess Sample Load->Reduce Injection Volume Reduce Injection Volume->Improved Peak Shape G Crude Sample Crude Sample Dissolve in Initial Mobile Phase Dissolve in Initial Mobile Phase Crude Sample->Dissolve in Initial Mobile Phase Inject onto HILIC Column Inject onto HILIC Column Dissolve in Initial Mobile Phase->Inject onto HILIC Column Gradient Elution Gradient Elution Inject onto HILIC Column->Gradient Elution Fraction Collection Fraction Collection Gradient Elution->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of N-Arylpyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-arylpyrimidin-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for this transformation, offering a versatile route to these valuable compounds.[1][2] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions. This center provides in-depth, field-proven insights to help you achieve high yields and purity in your syntheses.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific issues you may encounter during the synthesis of N-arylpyrimidin-2-amines via Buchwald-Hartwig cross-coupling. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common challenges. The reaction mixture might show only starting materials, or the conversion to the desired product is minimal.

Potential Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the specific substrates.

    • Solution 1: Re-evaluate Your Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-poor anilines or sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting reductive elimination step.[1] Consider switching to a more robust ligand. A baseline screening could start with a versatile ligand like XPhos or Xantphos before moving to more specialized ones like BrettPhos for primary amines.[3][4]

    • Solution 2: Use a Precatalyst. Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a G3 or G4 palladacycle).[5] These are often more efficient at initiating the catalytic cycle.[4]

  • Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine, but an incorrect choice can be detrimental.

    • Solution 1: Match Base Strength to Substrate. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective.[3][6][7] However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), they can lead to decomposition. In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) at a slightly higher temperature may be beneficial.[5]

    • Solution 2: Consider Base Solubility. The physical properties of the base can impact the reaction rate. Ensure vigorous stirring, especially with heterogeneous inorganic bases, to maximize the surface area for reaction.[5]

  • Suboptimal Reaction Temperature: The typical temperature range for these couplings is 80-110 °C.[5]

    • Solution: Optimize Temperature. If the reaction is sluggish, a modest increase in temperature can enhance the rate of oxidative addition and reductive elimination. Conversely, if byproduct formation is an issue, lowering the temperature might improve selectivity.

Problem 2: Catalyst Deactivation (Reaction Stalls)

The reaction starts but fails to proceed to completion, often indicated by a color change from deep red/orange to black (palladium black precipitation).

Potential Causes & Solutions:

  • Presence of Catalyst Poisons: Impurities in starting materials, solvents, or the inert gas can poison the palladium catalyst. Common poisons include sulfur-containing compounds and water (in some cases).

    • Solution: Ensure Purity and Inert Conditions. Use freshly purified, anhydrous solvents and high-purity reagents. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[8][9]

  • Ligand Degradation or Oxidation: Some phosphine ligands, especially alkylphosphines, can be sensitive to air and may degrade at high temperatures.

    • Solution: Use Air-Stable Precatalysts and Proper Handling. Modern dialkylbiaryl phosphine ligands and their corresponding precatalysts offer greater stability.[10] Always handle ligands and catalysts in a glovebox or under a positive pressure of inert gas.

  • Unfavorable Substrate-Catalyst Interaction: The iodide from an aryl iodide substrate can sometimes act as a catalyst inhibitor by forming stable, unreactive palladium-iodide bridged dimers.[4][11]

    • Solution: Switch to Aryl Bromides or Chlorides. If you are using an aryl iodide and experiencing issues, switching to the analogous aryl bromide may improve catalyst turnover.[4]

Problem 3: Formation of Side Products

The desired product is formed, but significant amounts of byproducts complicate purification and reduce yield.

Potential Causes & Solutions:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: Optimize Base and Solvent. This side reaction can be promoted by certain bases and solvents. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) or solvents can mitigate this issue.

  • Di-arylation of Primary Amines: The desired N-arylpyrimidin-2-amine reacts further with another molecule of the aryl halide to form a tertiary diarylamine.

    • Solution: Adjust Stoichiometry and Ligand. Use a slight excess of the primary amine. Employing bulky phosphine ligands can sterically hinder the second N-arylation, thus improving selectivity for the mono-arylated product.[12]

  • Ether Formation (from Aryl Halide and Alkoxide Base): The alkoxide base can act as a nucleophile, leading to the formation of an aryl ether.

    • Solution: Use a Non-Nucleophilic Base. If ether formation is a significant issue, switch to a non-nucleophilic base such as LHMDS or K₃PO₄.

Catalyst & Reagent Selection Guide

The following table summarizes key components of the Buchwald-Hartwig catalyst system for N-arylpyrimidin-2-amine synthesis.

ComponentCommon ExamplesKey Considerations & Expertise
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ is cost-effective but requires in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source. Precatalysts are often more robust, air-stable, and provide faster initiation.[5]
Ligands Bidentate: Xantphos, dppfMonodentate (Bulky): XPhos, RuPhos, BrettPhos, tBu₃PXantphos is a good general-purpose ligand for amination.[3][13] Bulky monodentate ligands (e.g., dialkylbiaryl phosphines) are superior for challenging substrates (sterically hindered, electron-poor).[1][14] BrettPhos is particularly effective for coupling primary amines.[11]
Base Strong: NaOtBu, KOtBu, LHMDSWeak: Cs₂CO₃, K₃PO₄, K₂CO₃Strong bases are generally more reactive but can cause substrate degradation.[5] Weak bases offer better functional group tolerance but may require higher temperatures.[5] The choice is a trade-off between reactivity and compatibility.
Solvent Toluene, Dioxane, THF, DMFToluene and Dioxane are the most common and generally effective solvents.[3][11] The choice of solvent can influence the solubility of the base and the catalyst resting state.

Visualizing the Process

Understanding the mechanism is key to rational troubleshooting. The following diagrams illustrate the catalytic cycle and a decision-making workflow for catalyst selection.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(X)L Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(NHR')L]+ OA_Complex->Amine_Complex Ligand Exchange/Deprotonation (+ R'-NH2, - HX, + Base) Amine_Complex:e->Pd0:w Reductive Elimination Product_Complex Product Amine_Complex->Product_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5][11]

Catalyst_Selection start Start: Select Substrates (Pyrimidin-X + Ar-NH2) sterics Are substrates sterically hindered? start->sterics electronics Is aniline electron-poor? sterics->electronics No ligand1 Use Bulky Monodentate Ligand (e.g., XPhos, RuPhos) sterics->ligand1 Yes electronics->ligand1 Yes ligand2 Start with General Ligand (e.g., Xantphos) electronics->ligand2 No base_check Are substrates base-sensitive? ligand1->base_check ligand2->base_check base1 Use Weaker Base (e.g., Cs2CO3, K3PO4) base_check->base1 Yes base2 Use Strong Base (e.g., NaOtBu) base_check->base2 No run Run Reaction base1->run base2->run

Caption: Decision workflow for initial catalyst and base selection.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor to start with? A1: For initial screening, a G3 or G4 precatalyst (e.g., XPhos Pd G3) is highly recommended.[5] These are air-stable, easy to handle, and typically show high activity, providing a reliable baseline for your reaction's potential. If cost is a major concern, Pd₂(dba)₃ with a suitable ligand is a good alternative.

Q2: My reaction is clean but very slow. What should I do? A2: A clean but slow reaction suggests the catalyst is active but turnover is low. First, try increasing the reaction temperature in 10 °C increments. If that doesn't significantly improve the rate, consider switching to a more electron-rich, bulkier ligand, as this can accelerate the rate-limiting reductive elimination step.[10] Also, ensure your base is sufficiently strong and soluble for the reaction conditions.

Q3: Can I use aryl chlorides for this reaction? They are much cheaper. A3: Yes, but coupling aryl chlorides is more challenging than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[15] Success with aryl chlorides almost always requires the use of highly active, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or certain N-heterocyclic carbene (NHC) ligands.[10][15]

Q4: How do I know if my ligand is the problem? A4: The ligand is often the issue if you observe no reaction with typically reliable substrates or if you are working with challenging substrates (e.g., hindered anilines, heteroaromatic amines). A good troubleshooting step is to run a parallel reaction with a well-established, highly active ligand like XPhos or RuPhos. If that reaction works, your initial ligand choice was likely suboptimal for that specific transformation.

Q5: Is it possible to run this reaction without a glovebox? A5: Yes. The development of air-stable palladium precatalysts and robust ligands has made this possible.[14] You can assemble the reaction in a flask on the bench, then use standard Schlenk line techniques to purge the vessel with an inert gas (argon or nitrogen) before adding the solvent and heating. This minimizes oxygen exposure, which can deactivate the catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution with respect to the limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine, aryl amine, palladium precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure N-arylpyrimidin-2-amine.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 5-Chloro-4-methylpyrimidin-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-4-methylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted anticancer agents. Its inherent structural features, including the reactive chlorine atom and the strategically positioned amino and methyl groups, provide a versatile template for the synthesis of potent and selective inhibitors of key oncogenic proteins. This guide offers an in-depth comparison of various derivatives of this core structure, elucidating their biological performance with supporting experimental data and providing detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.

The this compound Core: A Versatile Pharmacophore

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have a long-standing history in cancer therapy. The this compound structure, a specific iteration of this heterocyclic core, has garnered significant attention due to its ability to serve as a hinge-binding motif for numerous protein kinases. The chlorine atom at the 5-position can be exploited for further chemical modifications to enhance potency and selectivity, while the 2-amino group provides a crucial interaction point within the ATP-binding pocket of many kinases. Furthermore, this scaffold has demonstrated utility in the design of inhibitors for other important enzyme families, such as histone deacetylases (HDACs).

Comparative Analysis of Biological Activity

The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. This section provides a comparative overview of these derivatives, categorized by their primary molecular targets.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[1][2] A series of 5-chloro-2-amino-pyrimidine derivatives have been developed as potent PLK4 inhibitors.[3]

Key Findings:

  • Several compounds demonstrated potent PLK4 inhibition with IC50 values in the low nanomolar range.[3]

  • Lead compounds exhibited significant anti-proliferative activity against breast cancer cell lines, such as MCF-7.[3]

  • Mechanistic studies revealed that these inhibitors can suppress clonogenic survival, induce mitotic arrest, and trigger apoptosis.[3]

Comparative Data for PLK4 Inhibitors:

Compound IDPLK4 IC50 (nM)MCF-7 IC50 (µM)Reference
5f 0.80.48[3]
8h 6.7Not Reported[1]
Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their dysregulation is a hallmark of many cancers. The 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety has been successfully incorporated as a cap group in the design of novel HDAC inhibitors.[5]

Key Findings:

  • A lead compound, L20 , exhibited excellent inhibitory activity against Class I HDACs (HDAC1, 2, and 3) with high selectivity over HDAC6.[5]

  • Compound L20 demonstrated broad-spectrum antiproliferative activity against both hematological and solid tumor cell lines.[5]

  • Mechanistic investigations showed that L20 induces G0/G1 phase cell cycle arrest and promotes apoptosis in cancer cells.[5]

Comparative Data for HDAC Inhibitor L20:

Target/Cell LineIC50 (µM)Reference
HDAC1 0.684[5]
HDAC2 2.548[5]
HDAC3 0.217[5]
HDAC6 >1000[5]
K562 (Leukemia) Not Reported (High Inhibition)[5]
A549 (Lung Cancer) 1.06[5]
MDA-MB-231 (Breast Cancer) 1.63[5]
HepG2 (Liver Cancer) 3.17[5]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as potent dual inhibitors of CDK6 and CDK9.

Key Findings:

  • A lead compound, 66 , demonstrated balanced and potent inhibition of both CDK6 and CDK9.

  • Inhibition of these kinases by compound 66 led to the suppression of downstream signaling pathways.

  • The compound effectively blocked cell cycle progression and induced apoptosis in cancer cells.

Quantitative data for compound 66 was not available in the public domain at the time of this review.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold has been designed to selectively target VEGFR-2.[6]

Key Findings:

  • A lead compound, 5 , was identified as a potent and selective inhibitor of VEGFR-2, with activity comparable to the established drug sunitinib.[6]

  • These compounds function as ATP-competitive inhibitors, blocking the signaling cascade that promotes angiogenesis.[6]

Specific IC50 values for compound 5 were not explicitly provided in the referenced abstract.

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the biological evaluation, this section details the standard protocols for the key assays employed in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (PLK4)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the recombinant human PLK4 enzyme and the appropriate peptide substrate in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the PLK4 enzyme and substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat the cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways

PLK4_Signaling_Pathway cluster_inhibitor This compound Derivative cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects Inhibitor PLK4 Inhibitor PLK4 PLK4 Inhibitor->PLK4 Inhibition Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Promotes Mitotic_Arrest Mitotic Arrest Centriole_Dup->Mitotic_Arrest Dysregulation leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth HDAC_Inhibitor_Mechanism cluster_inhibitor This compound Derivative cluster_hdac HDAC Activity cluster_effects Cellular Consequences HDAC_Inhibitor HDAC Inhibitor HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Hyperacetylation Histone Hyperacetylation HDAC_Inhibitor->Hyperacetylation Leads to Histones Histones HDACs->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53, Tubulin) HDACs->Non_Histone_Proteins Deacetylation Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression (e.g., ↑p21, ↑pro-apoptotic) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound Dilutions seed->treat incubate Incubate (72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat Treat Cells with Compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Populations analyze->quantify end End quantify->end

References

A Comparative Guide to the Efficacy of 5-Chloro-Pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine base of ATP and establish key hydrogen bonding interactions within the kinase hinge region. This guide provides an in-depth, objective comparison of the efficacy of three distinct 5-chloro-pyrimidine based inhibitors targeting different kinases crucial in cancer and inflammatory signaling: a dual Cyclin-Dependent Kinase 6 and 9 (CDK6/9) inhibitor, a highly potent Polo-Like Kinase 4 (PLK4) inhibitor, and a covalent Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor. This analysis is supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Introduction to the 5-Chloro-Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids.[1] Its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The addition of a chlorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity and selectivity of these molecules for their target proteins, making the 5-chloro-pyrimidine scaffold a valuable starting point for the design of potent and specific inhibitors.

This guide will focus on a comparative analysis of three such inhibitors, each targeting a distinct kinase with critical roles in cellular regulation:

  • Compound 66: A dual inhibitor of CDK6 and CDK9.

  • Compound 5f: A highly potent and selective inhibitor of PLK4.

  • Compound 22 (from a chloropyrimidine series): A covalent inhibitor of MSK1.

We will delve into their mechanisms of action, compare their biochemical and cellular efficacy, and provide detailed experimental protocols for assessing their activity.

Comparative Efficacy of Selected 5-Chloro-Pyrimidine Based Inhibitors

The efficacy of a kinase inhibitor is determined by its potency against the intended target, its selectivity over other kinases, and its ability to elicit a desired biological response in a cellular context. The following sections and tables summarize the available data for our three compounds of interest.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The lower the IC50 value, the less of the compound is required to inhibit the activity of its target by 50%.

CompoundPrimary Target(s)IC50 (nM)Key Selectivity HighlightsReference
Compound 66 CDK6 / CDK940.5 / 39.5Good selectivity over CDK2.[2][3]
Compound 5f PLK40.8Highly potent and selective for PLK4.[4]
Compound 22 MSK1 (CTKD)Not explicitly stated for Cpd 22, but a similar compound from the series (Cpd 23) has a pIC50 of 6.7.A similar compound (23) showed activity against other kinases like AAK1, FLT3, HASPIN, MEK5, PLK2, and RSK1 at >65% inhibition at 1µM.[5][6]

Expert Insights: The data clearly demonstrates the versatility of the 5-chloro-pyrimidine scaffold in generating highly potent inhibitors against different kinase targets. Compound 5f stands out for its exceptional sub-nanomolar potency against PLK4. Compound 66 exhibits a balanced dual-inhibitory profile against both CDK6 and CDK9, which can be advantageous in targeting both cell cycle progression and transcription. The covalent nature of the MSK1 inhibitor series, from which compound 22 is derived, offers the potential for prolonged target engagement. However, the kinome scan data for a related compound suggests that achieving high selectivity with this scaffold can be challenging and requires careful optimization.

Cellular Activity

Ultimately, the success of an inhibitor lies in its ability to affect cellular processes. This is often assessed by measuring its anti-proliferative activity and its capacity to induce apoptosis (programmed cell death) in cancer cell lines.

CompoundCell LineCellular EffectIC50 (µM)Reference
Compound 66 Various cancer cell linesInduces apoptosis and cell cycle arrest.Not specified in the provided results.[7]
Compound 5f MCF-7 (Breast Cancer)Suppresses clonogenic survival, induces mitotic arrest and apoptosis.0.48[4]
Compound 22 series Not specifiedCovalent modification of MSK1 confirmed by mass spectrometry.Not specified.[5]

Expert Insights: Compound 5f demonstrates potent anti-proliferative activity in a breast cancer cell line at a sub-micromolar concentration, consistent with its high biochemical potency. The induction of mitotic arrest and apoptosis aligns with the known function of PLK4 in cell division. While specific cellular IC50 values for compound 66 were not found in the provided search results, its ability to induce apoptosis and cell cycle arrest is a strong indicator of its potential as an anti-cancer agent. For the MSK1 inhibitor series, the confirmation of covalent target engagement in cells is a critical finding, suggesting a durable inhibitory effect.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these kinases operate is crucial to appreciating the therapeutic rationale for their inhibition.

CDK6/9 and the Cell Cycle/Transcription Axis

CDK6, in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Dual inhibition of CDK6 and CDK9, therefore, offers a two-pronged attack on cancer cells by arresting the cell cycle and inhibiting the transcription of key survival genes.

CDK6_9_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Elongation Mitogens Mitogens CyclinD_CDK6 Cyclin D / CDK6 Mitogens->CyclinD_CDK6 activates Rb Rb CyclinD_CDK6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition CDK9_CycT CDK9 / Cyclin T (P-TEFb) RNAPII RNA Pol II CDK9_CycT->RNAPII phosphorylates Gene_Transcription Gene Transcription RNAPII->Gene_Transcription Inhibitor Compound 66 Inhibitor->CyclinD_CDK6 Inhibitor->CDK9_CycT

Caption: CDK6/9 signaling in cell cycle and transcription.

PLK4 and Centriole Duplication

PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[8] Overexpression of PLK4 can lead to centrosome amplification, a common feature of many cancers that is associated with genomic instability.[8] Inhibition of PLK4 prevents the formation of new centrioles, leading to mitotic errors and ultimately cell death, particularly in cancer cells that are dependent on this kinase.[4]

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole Centriole_Duplication Centriole Duplication Procentriole->Centriole_Duplication Inhibitor Compound 5f Inhibitor->PLK4

Caption: PLK4's role in initiating centriole duplication.

MSK1 in Inflammatory Signaling

MSK1 is a nuclear kinase that is activated downstream of the ERK and p38 MAP kinase pathways in response to cellular stress and inflammatory signals. Once activated, MSK1 phosphorylates transcription factors such as CREB and NF-κB, as well as histones, to regulate the expression of pro-inflammatory genes. Covalent inhibition of MSK1 can therefore dampen the inflammatory response, making it a potential therapeutic target for inflammatory diseases.

MSK1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Stress_Inflammation Stress / Inflammatory Signals ERK_p38 ERK / p38 MAPK Stress_Inflammation->ERK_p38 MSK1 MSK1 ERK_p38->MSK1 activates CREB CREB MSK1->CREB phosphorylates NFkB NF-κB MSK1->NFkB phosphorylates Histones Histones MSK1->Histones phosphorylates Gene_Expression Inflammatory Gene Expression CREB->Gene_Expression NFkB->Gene_Expression Histones->Gene_Expression Inhibitor Compound 22 Inhibitor->MSK1

Caption: MSK1 signaling in the inflammatory response.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is essential to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize these inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK6, PLK4, MSK1)

  • Kinase substrate (specific for each kinase)

  • 5-chloro-pyrimidine based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution of the inhibitor in 100% DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of the inhibitor solution. b. Add 5 µL of a 2X kinase/substrate solution in kinase assay buffer. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilution) B 2. Add Kinase/Substrate Mix (Pre-incubation) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Generate Signal) D->E F 6. Read Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Cell-Based Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., MCF-7)

  • 5-chloro-pyrimidine based inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the inhibitor for a predetermined time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Gate on the cell population based on forward and side scatter to exclude debris. c. Differentiate cell populations:

    • Annexin V-negative / PI-negative: Healthy cells
    • Annexin V-positive / PI-negative: Early apoptotic cells
    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells d. Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow A 1. Cell Treatment with Inhibitor B 2. Harvest Cells (Floating and Adherent) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, RT, Dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Apoptotic Populations H->I

References

A Comparative Guide to Validating the Biological Activity of Novel Pyrimidin-2-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidin-2-amine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Their versatile structure allows for extensive chemical modifications, making them attractive scaffolds in drug discovery for the development of targeted therapies.[1][2] A critical step in the development of these novel compounds is the rigorous validation of their biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the performance of new pyrimidin-2-amine compounds against established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a thorough and self-validating investigation.

The pyrimidine nucleus is a core component of nucleic acids and is essential for various biological processes.[1][2] Its derivatives have been successfully developed into drugs targeting a range of diseases.[1][2][3][4][5] For instance, several pyrimidine-based molecules have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6][7][8][9][10][11] Given this precedent, a common application for novel pyrimidin-2-amine compounds is in the realm of kinase inhibition. This guide will therefore focus on a validation workflow tailored to this application, while also providing foundational assays applicable to other potential biological activities.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy for novel compounds requires a multi-tiered approach, moving from broad cellular effects to specific molecular interactions. This ensures a comprehensive understanding of the compound's activity and minimizes the risk of misleading results. Our proposed workflow progresses through three key stages:

  • Cellular Viability and Cytotoxicity Assessment: This initial screen determines the compound's general effect on cell health and establishes a working concentration range for subsequent, more specific assays.

  • Target Engagement and Inhibition: Once a compound is known to affect cell viability, it's crucial to determine if it directly interacts with its intended molecular target.

  • Downstream Signaling Pathway Analysis: Finally, we investigate the compound's impact on the signaling pathways regulated by the target to confirm its mechanism of action.

This structured approach provides a logical and efficient path to validating the biological activity of novel pyrimidin-2-amine compounds.

Figure 1: A tiered experimental workflow for validating the biological activity of novel pyrimidin-2-amine compounds.

Part 1: Cellular Viability and Cytotoxicity Assessment

The foundational step in characterizing any new compound is to assess its impact on cell viability. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and informs the concentrations used in subsequent experiments. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[12][13][14][15]

Principle of the Assay: These colorimetric assays measure the metabolic activity of viable cells.[13][14][15] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]

Experimental Comparison: To demonstrate the application of this assay, we will compare a hypothetical novel pyrimidin-2-amine compound, Compound X , with a known, commercially available kinase inhibitor, Inhibitor A .

Table 1: Comparative Cell Viability Data (IC50 Values)

Cell LineCompound X (µM)Inhibitor A (µM)
MCF-7 (Breast Cancer)5.28.5
A549 (Lung Cancer)7.812.1
HCT116 (Colon Cancer)4.16.9

Interpretation of Results: The data in Table 1 suggests that Compound X exhibits greater potency in inhibiting the proliferation of all three cancer cell lines compared to the established Inhibitor A, as indicated by its lower IC50 values.

Detailed Protocol: MTT Cell Viability Assay[14][15]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Inhibitor A. Treat the cells with varying concentrations of the compounds and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Part 2: Target Engagement and Inhibition

Demonstrating that a compound affects cell viability is the first step. The critical next stage is to confirm that it does so by directly interacting with its intended molecular target. For our example of a kinase inhibitor, this involves both biochemical and cellular assays.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16][17][18][19][20] This is a crucial step to confirm that the compound's cellular effects are a direct result of target inhibition.

Principle of the Assay: A purified active kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity, fluorescence, or luminescence.[20]

Experimental Comparison: We will assess the inhibitory activity of Compound X and Inhibitor A against a specific kinase, for example, Polo-like kinase 4 (PLK4), which has been identified as a target for some pyrimidine derivatives.[6][7]

Table 2: In Vitro Kinase Inhibition Data (IC50 Values)

KinaseCompound X (nM)Inhibitor A (nM)
PLK415.325.8

Interpretation of Results: The in vitro data in Table 2 corroborates the cell viability findings, showing that Compound X is a more potent inhibitor of PLK4 than Inhibitor A.

Detailed Protocol: In Vitro Kinase Assay[17][18][19]
  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and the test compounds at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, a common method involves using a phosphorylation-specific antibody in an ELISA-like format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement within intact cells.[21][22][23][24][25] The principle is based on the ligand-induced thermal stabilization of the target protein.[21][22][25] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Principle of the Assay: Cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting.[22] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Interpretation of Results: A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating that the compound is binding to and stabilizing the protein within the cell.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)[22][23][24]
  • Cell Treatment: Treat cultured cells with the test compound at a concentration determined from the cell viability assays. Include a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves.

Part 3: Downstream Signaling Pathway Analysis

After confirming direct target engagement, the final step is to demonstrate that this interaction leads to the expected biological consequences within the cell. This involves analyzing the downstream signaling pathways regulated by the target kinase.

Western Blot Analysis

Western blotting is a fundamental technique to measure changes in the expression and phosphorylation status of key signaling proteins.[26][27][28][29][30]

Principle of the Assay: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.[29]

Experimental Approach: To continue our example with a PLK4 inhibitor, we would examine the phosphorylation status of a known downstream substrate of PLK4.

Figure 3: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Interpretation of Results: Treatment with an effective PLK4 inhibitor like Compound X should lead to a decrease in the phosphorylation of its downstream substrates, which can be visualized as a decrease in the corresponding band intensity on a Western blot.

Detailed Protocol: Western Blot Analysis[27][30]
  • Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the target protein to ensure equal protein loading.

Conclusion

The validation of novel pyrimidin-2-amine compounds requires a systematic and multi-faceted approach. By progressing from broad cellular effects to specific molecular interactions and downstream pathway analysis, researchers can build a comprehensive and compelling case for the biological activity of their compounds. The experimental framework and detailed protocols provided in this guide offer a robust starting point for these investigations. The objective comparison with established alternatives, supported by clear and well-interpreted data, is essential for advancing promising new compounds through the drug discovery pipeline.

References

A Head-to-Head Comparison of Novel PLK4 Inhibitors Derived from a 5-Chloro-4-methylpyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: PLK4, a Master Regulator of Centrosome Duplication and a Key Target in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication, a process fundamental to the formation of the mitotic spindle and the accurate segregation of chromosomes during cell division.[1] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[2] Consequently, PLK4 has emerged as a compelling therapeutic target for the development of novel anticancer agents. This guide provides a detailed head-to-head comparison of a new class of PLK4 inhibitors derived from a 5-Chloro-4-methylpyrimidin-2-amine scaffold, benchmarked against the well-characterized inhibitors CFI-400945 and Centrinone.

The PLK4 Signaling Pathway: A Nexus of Cell Cycle Control

PLK4 exerts its function through a tightly regulated signaling network. Its kinase activity is essential for the recruitment of key proteins, such as STIL and SAS-6, to the procentriole assembly site on the mother centriole. This initiates the formation of a new centriole. The activity of PLK4 is itself regulated by autophosphorylation, which targets it for degradation by the proteasome, thus ensuring that centriole duplication occurs only once per cell cycle.[1] Downstream of PLK4, proper centriole number is critical for the formation of a bipolar spindle. Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core Activity cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome cluster_inhibitors Therapeutic Intervention Cell Cycle Cues (G1/S) Cell Cycle Cues (G1/S) PLK4 PLK4 Cell Cycle Cues (G1/S)->PLK4 Activation PLK4 (Active Dimer) PLK4 (Active Dimer) PLK4->PLK4 (Active Dimer) Homodimerization Autophosphorylation Autophosphorylation PLK4 (Active Dimer)->Autophosphorylation trans-autophosphorylation STIL STIL PLK4 (Active Dimer)->STIL Phosphorylation Proteasomal_Degradation Proteasomal_Degradation Autophosphorylation->Proteasomal_Degradation Leads to SAS6 SAS6 STIL->SAS6 Recruitment Procentriole Assembly Procentriole Assembly SAS6->Procentriole Assembly Centriole Duplication Centriole Duplication Procentriole Assembly->Centriole Duplication Bipolar Spindle Formation Bipolar Spindle Formation Centriole Duplication->Bipolar Spindle Formation Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Inhibition leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->PLK4 (Active Dimer) Inhibit CFI-400945 CFI-400945 CFI-400945->PLK4 (Active Dimer) Inhibit Centrinone Centrinone Centrinone->PLK4 (Active Dimer) Inhibit

Caption: The PLK4 signaling pathway, a critical regulator of centriole duplication and a target for cancer therapy.

Head-to-Head Performance Comparison of PLK4 Inhibitors

This section provides a comparative analysis of novel PLK4 inhibitors derived from the this compound scaffold against the established inhibitors CFI-400945 and Centrinone. The data presented is a synthesis of findings from key research publications.[2][3]

Biochemical Potency

The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard metric for this.

CompoundScaffoldPLK4 IC50 (nM)Reference
Compound 5f This compound0.8 [2]
Compound 8h This compound6.7 [3]
CFI-400945Indolinone2.8[4]
CentrinonePyrimidine2.71[3]

Table 1: Biochemical potency of PLK4 inhibitors.

As evidenced in Table 1, the novel this compound derivative, compound 5f , demonstrates exceptional potency against PLK4, with a sub-nanomolar IC50 value that surpasses that of the well-established inhibitor CFI-400945.[2][4] Compound 8h also exhibits potent inhibition in the low nanomolar range.[3]

Cellular Activity

The ultimate test of a drug candidate is its ability to exert its effect in a cellular context. The following table compares the anti-proliferative activity of the inhibitors in cancer cell lines.

CompoundCell LineAnti-proliferative IC50 (µM)Reference
Compound 5f MCF-7 (Breast Cancer)0.48 [2]
Compound 8h MCF-7 (Breast Cancer)Not explicitly stated, but described as having "excellent antiproliferative activity"[3]
CFI-400945HCT116 (Colon Cancer)0.004[4]
CFI-400945HCC1954 (Breast Cancer)0.005[4]
CFI-400945A549 (Lung Cancer)0.005[4]

Table 2: Cellular anti-proliferative activity of PLK4 inhibitors.

Compound 5f demonstrates significant anti-proliferative activity against the MCF-7 breast cancer cell line.[2] While a direct comparison of cellular IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions, the data suggests that the this compound scaffold is a promising starting point for the development of potent, cell-active PLK4 inhibitors.

Selectivity Profile

Selectivity is a critical parameter for any kinase inhibitor to minimize off-target effects and potential toxicity. The following table summarizes the known selectivity of the benchmark compounds.

CompoundOff-Target Kinases (IC50 > 50% inhibition)Reference
CFI-400945AURKB, TRKA, TRKB, Tie2/TEK (and 6 others out of 290 kinases)[4]
CentrinoneHighly selective for PLK4 over Aurora kinases (>1000-fold)[4]

Table 3: Selectivity profile of benchmark PLK4 inhibitors.

Detailed selectivity screening data for the novel this compound derivatives is not yet publicly available. However, the initial report on compound 5f suggests favorable plasma binding and liver microsomal stability, which are important properties for a drug candidate.[2] Further studies are needed to fully characterize the kinome-wide selectivity of this new class of inhibitors.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed, step-by-step methodologies for the key experiments used to characterize the PLK4 inhibitors discussed in this guide. Adherence to these protocols is crucial for generating reliable and reproducible data.

In Vitro PLK4 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PLK4.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant PLK4 Recombinant PLK4 Incubate PLK4 + Compound Incubate PLK4 + Compound Recombinant PLK4->Incubate PLK4 + Compound Kinase Buffer Kinase Buffer Kinase Buffer->Incubate PLK4 + Compound ATP & Substrate ATP & Substrate Initiate Reaction (add ATP/Substrate) Initiate Reaction (add ATP/Substrate) ATP & Substrate->Initiate Reaction (add ATP/Substrate) Test Compound Test Compound Test Compound->Incubate PLK4 + Compound Incubate PLK4 + Compound->Initiate Reaction (add ATP/Substrate) Incubate at 30°C Incubate at 30°C Initiate Reaction (add ATP/Substrate)->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Quantify Phosphorylation->Data Analysis (IC50)

Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human PLK4 enzyme.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution at a concentration near the Km for PLK4.

    • A suitable peptide or protein substrate for PLK4 (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

    • Test compounds serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add the recombinant PLK4 enzyme to all wells except the no-enzyme control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assay (e.g., LanthaScreen®): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell number.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term effects of a cytotoxic agent.

Step-by-Step Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

    • Allow the cells to attach for several hours or overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Colony Formation:

    • After treatment, wash the cells with PBS and replace the drug-containing medium with fresh growth medium.

    • Incubate the plates for 1-3 weeks, allowing colonies to form. The incubation time will vary depending on the growth rate of the cell line.

  • Fixation and Staining:

    • When colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium.

    • Gently wash the plates with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (containing ≥50 cells) in each plate.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction as a function of drug concentration.

Conclusion and Future Directions

The emergence of PLK4 inhibitors based on the this compound scaffold represents a significant advancement in the pursuit of novel cancer therapeutics. The lead compounds from this series, particularly compound 5f, exhibit remarkable biochemical potency and promising cellular activity, positioning them as strong candidates for further preclinical development.

A direct, side-by-side comparison with established inhibitors like CFI-400945 and Centrinone under identical experimental conditions will be crucial to fully elucidate the therapeutic potential of this new chemical series. Future investigations should focus on:

  • Comprehensive Selectivity Profiling: A kinome-wide screen is necessary to understand the off-target effects and potential for toxicity.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer is essential to assess anti-tumor activity and tolerability.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties, along with biomarker studies to confirm target engagement in vivo, will guide dose selection and scheduling for potential clinical trials.

The data presented in this guide provides a solid foundation for researchers in the field to build upon, fostering the continued development of next-generation PLK4 inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

The Kinase Inhibitor's Dilemma: A Comparative Guide to Assessing the Selectivity of 5-Chloro-4-methylpyrimidin-2-amine Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The central challenge in developing kinase inhibitors lies in achieving selectivity. The highly conserved nature of the ATP-binding pocket across the kinome makes it difficult to design drugs that inhibit a specific kinase without affecting others, leading to potential off-target effects and toxicity.[4][5] This guide will dissect and compare three critical experimental workflows for characterizing inhibitor selectivity: broad-panel in vitro kinase screening, cellular target engagement assays, and phosphoproteomic profiling.

The Foundation of Selectivity Profiling: In Vitro Kinase Assays

The initial and most fundamental step in assessing the selectivity of a novel kinase inhibitor is to profile it against a large panel of purified kinases in a biochemical assay format. This provides a direct measure of the compound's potency against its intended target and a broad overview of its off-target interactions.

Causality Behind Experimental Choices

The choice of an in vitro kinase assay is dictated by the need for a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a wide array of kinases. These assays typically measure the consumption of ATP or the formation of ADP, providing a quantitative measure of kinase activity.[6][7][8] It is crucial to perform these assays at or near the Km for ATP for each kinase to ensure that the resulting IC50 values are a true reflection of the inhibitor's intrinsic affinity.[9]

Data Presentation: Comparative Kinase Inhibition Profile

To illustrate the comparative selectivity, we will examine the hypothetical profiling data of our representative 2-aminopyrimidine against two well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.

Kinase TargetRepresentative 2-Aminopyrimidine (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Primary Target(s)
EGFR5061
SRC25030.8
ABL1>10,000200.6
Selected Off-Targets
LCK1,50041.1
FLT3>10,0001522
CDK25,000733
p38α (MAPK14)>10,000868

Note: The IC50 values for the "Representative 2-Aminopyrimidine" are hypothetical and for illustrative purposes, based on the general selectivity profile of aminopyrimidine scaffolds. Data for Staurosporine and Dasatinib are compiled from publicly available sources and are approximate.

This table clearly demonstrates the varying selectivity profiles. Our representative aminopyrimidine shows a degree of selectivity for EGFR over SRC and is relatively clean against other kinases. In contrast, Staurosporine is a pan-kinase inhibitor with potent activity against a broad range of kinases.[10][11][12][13][14] Dasatinib, while potent against its primary targets ABL and SRC family kinases, also demonstrates significant activity against a number of other kinases.[15][16][17][18][19]

Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a generalized luminescence-based assay to determine the IC50 of a test compound.[8][20][21]

Objective: To measure the dose-dependent inhibition of a panel of purified kinases by a test compound.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., 5-Chloro-4-methylpyrimidin-2-amine derivative)

  • Reference inhibitors (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Compound Plating: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plates using an acoustic liquid handler. Include DMSO-only wells for high control (0% inhibition) and a potent pan-kinase inhibitor for low control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase assay buffer and add 5 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Compound Plate Compound in 384-well Plate Compound_Prep->Plate_Compound Add_Enzyme_Substrate Add Kinase/Substrate Mix to Plate Plate_Compound->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Kinase/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Pre_incubation Pre-incubate (15 min) Add_Enzyme_Substrate->Pre_incubation Add_ATP Add ATP to Initiate Reaction Pre_incubation->Add_ATP Kinase_Reaction Kinase Reaction (60 min) Add_ATP->Kinase_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction Incubation1 Incubate (40 min) Stop_Reaction->Incubation1 Generate_Signal Generate Signal (Add Kinase Detection Reagent) Incubation1->Generate_Signal Incubation2 Incubate (30 min) Generate_Signal->Incubation2 Read_Luminescence Read Luminescence Incubation2->Read_Luminescence Data_Analysis Calculate % Inhibition & IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro biochemical kinase assay.

Moving into the Cell: Target Engagement with CETSA

While in vitro assays are essential for initial selectivity profiling, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended target in intact cells or cell lysates.[22][23][24][25]

Causality Behind Experimental Choices

CETSA is based on the principle that the binding of a ligand, such as a kinase inhibitor, can stabilize the target protein against thermal denaturation.[22] By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a shift in the protein's melting curve indicates direct target engagement. This is a critical validation step as it demonstrates that the inhibitor can reach and bind to its target in a physiological context.

Data Presentation: Visualizing Target Engagement

A positive CETSA result is visualized as a rightward shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control. This indicates that a higher temperature is required to denature the protein when the inhibitor is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for performing CETSA followed by Western blot analysis.[22][23]

Objective: To determine if a test compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Reagents and equipment for Western blotting (lysis buffer, antibodies, etc.)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting using a primary antibody specific for the target protein to detect the amount of soluble protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. Compare the curves for the compound-treated and vehicle-treated samples to identify any thermal shift.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound/Vehicle Cell_Culture->Compound_Treatment Harvest_Cells Harvest & Wash Cells Compound_Treatment->Harvest_Cells Aliquot_Cells Aliquot Cell Suspension Harvest_Cells->Aliquot_Cells Heat_Challenge Apply Temperature Gradient Aliquot_Cells->Heat_Challenge Cell_Lysis Lyse Cells (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble/Insoluble Fractions Cell_Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Generate & Analyze Melting Curves Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A Global View of Cellular Activity: Phosphoproteomics

To gain a comprehensive understanding of a kinase inhibitor's effects on cellular signaling, phosphoproteomics is an invaluable tool. This mass spectrometry-based approach allows for the global and quantitative analysis of protein phosphorylation, providing insights into the on- and off-target effects of an inhibitor on kinase signaling networks.[26][27][28][29][30]

Causality Behind Experimental Choices

The rationale for using phosphoproteomics is to move beyond assessing the direct binding of an inhibitor to its targets and to instead measure the functional consequences of this inhibition on a proteome-wide scale. By comparing the phosphoproteomes of cells treated with the inhibitor versus a vehicle control, one can identify downstream substrates of the targeted kinases that show decreased phosphorylation, as well as any unexpected changes in other signaling pathways.

Data Presentation: Mapping the Signaling Landscape

Phosphoproteomics data is typically presented as volcano plots to visualize significantly up- or down-regulated phosphorylation sites. The data can also be used to perform pathway analysis to identify the signaling networks that are most affected by the inhibitor.

Experimental Protocol: Phosphoproteomics Workflow

This protocol provides a general overview of a typical phosphoproteomics workflow.[26][27][28]

Objective: To identify and quantify changes in protein phosphorylation in response to inhibitor treatment.

Materials:

  • Cell line of interest

  • Test compound and vehicle control

  • Lysis buffer containing protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Materials for phosphopeptide enrichment (e.g., TiO2 or IMAC beads)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Culture and Treatment: Treat cells with the inhibitor or vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the sequences of the phosphopeptides and the sites of phosphorylation.

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software.

    • Compare the abundance of phosphopeptides between the inhibitor-treated and control samples to identify significantly regulated phosphorylation sites.

    • Perform bioinformatics analysis to map the regulated phosphosites to specific proteins and signaling pathways.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., TiO2) Protein_Digestion->Phosphopeptide_Enrichment LC_MSMS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Peptide_ID Phosphopeptide Identification & Quantification LC_MSMS->Peptide_ID Bioinformatics Bioinformatics & Pathway Analysis Peptide_ID->Bioinformatics

Caption: General workflow for a phosphoproteomics experiment.

Case Study: EGFR Signaling Pathway

To provide a concrete example, let's consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for aminopyrimidine-based inhibitors.[3] Aberrant EGFR signaling drives the proliferation and survival of many cancer cells.[31][][33][34][35]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

An effective and selective EGFR inhibitor based on the this compound scaffold would be expected to show a low nanomolar IC50 against EGFR in a biochemical assay, a clear thermal stabilization of EGFR in a CETSA experiment, and a significant downregulation of phosphorylation on downstream effectors such as ERK and AKT in a phosphoproteomics study, with minimal changes in other signaling pathways.

Conclusion

Assessing the selectivity of a kinase inhibitor is a multi-faceted process that requires a combination of in vitro and cellular approaches. By integrating data from broad-panel kinase screening, cellular target engagement assays like CETSA, and global phosphoproteomics, researchers can build a comprehensive profile of their compound's activity. This rigorous, data-driven approach is essential for validating the mechanism of action, identifying potential liabilities, and ultimately developing safer and more effective targeted therapies. The this compound scaffold represents a promising starting point for the design of selective kinase inhibitors, and the methodologies outlined in this guide provide a clear roadmap for their thorough characterization.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Drugs Featuring the 5-Chloropyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors. Its inherent reactivity, when appropriately tuned, allows for the formation of a covalent bond with a target protein, often a kinase, leading to potent and durable inhibition. However, this reactivity also presents a critical challenge: the potential for off-target interactions and cross-reactivity, which can lead to unforeseen toxicities and diminish therapeutic efficacy.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of drugs and investigational compounds containing the 5-chloropyrimidine moiety. We will delve into the experimental methodologies used to assess selectivity, present comparative data from key studies, and explore the structure-activity relationships that govern their specificity. Our aim is to equip researchers and drug developers with the critical insights needed to navigate the complexities of designing and evaluating selective 5-chloropyrimidine-based therapeutics.

The Double-Edged Sword: Covalent Inhibition by 5-Chloropyrimidines

The 5-chloropyrimidine moiety often functions as a "warhead" in targeted covalent inhibitors.[1] The electron-withdrawing nature of the pyrimidine ring and the chloro substituent at position 5 render the carbon at position 2 or 4 susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic residue, typically a cysteine, on the target protein.[2] This results in the formation of an irreversible covalent bond, providing a powerful mechanism for potent and sustained target inhibition.

However, the very feature that drives this efficacy—the electrophilicity of the pyrimidine ring—can also be a liability. Off-target proteins with accessible and reactive nucleophiles can also be targeted, leading to a spectrum of unintended pharmacological effects.[3][4] Understanding and minimizing this cross-reactivity is paramount in the development of safe and effective medicines.

Assessing the Landscape: Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential to comprehensively characterize the selectivity of 5-chloropyrimidine-based drugs. Three key experimental strategies provide complementary insights into on-target and off-target engagement.

Kinase Selectivity Profiling

Given that a large number of 5-chloropyrimidine-containing drugs target kinases, comprehensive kinase profiling is a foundational step in assessing their specificity.[5] These assays measure the inhibitory activity of a compound against a broad panel of kinases, providing a quantitative measure of its selectivity.[6][7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Reaction Setup: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibition Assessment: The test compound dilutions are added to the kinase reactions.

  • Activity Measurement: After a defined incubation period, the kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).[6]

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined for each kinase in the panel. A lower IC50 value indicates higher potency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses target engagement within the complex milieu of a living cell.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]

Chemoproteomics for Unbiased Off-Target Discovery

Chemoproteomics offers a global and unbiased approach to identify the direct binding partners of a small molecule within the entire proteome.[2][14] This is particularly valuable for discovering unanticipated off-targets that might not be included in standard kinase panels. Affinity-based and activity-based methods are common approaches.

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: The 5-chloropyrimidine-containing compound is chemically modified with a tag (e.g., biotin) to create an affinity probe.

  • Cell Lysate Incubation: The affinity probe is incubated with a cell lysate to allow binding to its protein targets.

  • Affinity Enrichment: The probe-protein complexes are captured using an affinity matrix (e.g., streptavidin beads).

  • Competition Elution (Optional but recommended): To distinguish specific from non-specific binders, a competition experiment is often performed where the lysate is co-incubated with the probe and an excess of the untagged parent compound.

  • Protein Identification: The captured proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[2] Proteins that are significantly enriched in the probe pulldown and competed away by the parent compound are considered high-confidence targets.

Visualizing the Workflow

experimental_workflow cluster_phase1 Initial Screening & Target Engagement cluster_phase2 Unbiased Off-Target Identification cluster_phase3 Data Analysis & Interpretation kinase_profiling Kinase Selectivity Profiling data_analysis Comparative Data Analysis (IC50, ΔTm, Proteome-wide binding) kinase_profiling->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) cetsa->data_analysis chemoproteomics Chemoproteomics chemoproteomics->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar drug 5-Chloropyrimidine Compound drug->kinase_profiling In vitro potency drug->cetsa Cellular target engagement drug->chemoproteomics Proteome-wide binding

Caption: A generalized workflow for assessing the cross-reactivity of 5-chloropyrimidine compounds.

Comparative Analysis of Selectivity Profiles

The following tables summarize publicly available kinase selectivity data for representative compounds featuring a chloropyrimidine moiety. It is important to note that direct comparison between different studies should be made with caution due to variations in assay formats and kinase panels.

Table 1: Kinase Selectivity of Covalent MSK1 Inhibitors Containing a 2,5-Dichloropyrimidine Moiety [2][14]

CompoundTarget KinasepIC50S10 (10 µM)aS35 (10 µM)bKey Off-Targets (>65% Inhibition @ 10 µM)
21 MSK1 CTKD7.50.0450.146AAK1, FLT3, HASPIN, MAP4K2, etc.
22 MSK1 CTKD7.10.0050.03AAK1, FLT3, HASPIN, MAP4K2

a S10 = (Number of kinases with >90% inhibition) / (Number of kinases tested) b S35 = (Number of kinases with >65% inhibition) / (Number of kinases tested)

Data from a 468-kinase panel screen.

Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR and c-Src Inhibitors

CompoundTarget KinaseIC50 (nM)Key Off-Targets and their IC50 (nM)
Compound 24 EGFRL858R,T790M1.1EGFRWT (110)
PD173955 c-Src<10Lck (<5), bFGFr (>1000), PDGFr (>1000), EGFr (>1000)
PD166285 c-Src<10Lck (<5), bFGFr (60), PDGFr (100), EGFr (>1000)

Structure-Activity Relationships (SAR) and Selectivity

The substitution pattern on the 5-chloropyrimidine ring and the rest of the molecule plays a crucial role in determining both potency and selectivity.

  • Modifications to the Pyrimidine Core: Altering the substituents on the pyrimidine ring can modulate its reactivity and steric interactions within the ATP-binding pocket. For instance, in the MSK1 inhibitors, replacing a dichloropyrimidine with a chlorocyanopyridine improved the overall kinome selectivity.[2]

  • Hinge-Binding Motifs: The non-covalent interactions of the inhibitor with the kinase hinge region are critical for orienting the chloropyrimidine warhead for covalent bond formation. Optimizing these interactions can significantly enhance selectivity.

  • Exploiting Unique Pocket Features: Selectivity can be achieved by designing molecules that exploit unique features of the target kinase's active site, such as specific pockets or residues that are not conserved across the kinome.

Signaling Pathway Context

signaling_pathway cluster_pathway Generalized Kinase Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) downstream_kinase Downstream Kinase (e.g., Src, MSK1) receptor->downstream_kinase Phosphorylation Cascade cellular_response Cellular Response (Proliferation, Survival, etc.) downstream_kinase->cellular_response off_target_kinase Off-Target Kinase (e.g., AAK1, Lck) off_target_kinase->cellular_response Unintended Signaling drug 5-Chloropyrimidine Inhibitor drug->downstream_kinase Intended Inhibition drug->off_target_kinase Cross-reactivity

Caption: Inhibition of intended and off-target kinases by a 5-chloropyrimidine-based drug.

Conclusion and Future Directions

The 5-chloropyrimidine moiety is a powerful tool in the medicinal chemist's arsenal for designing potent and effective covalent inhibitors. However, its inherent reactivity necessitates a rigorous and multi-pronged approach to evaluating cross-reactivity. As demonstrated, subtle changes in chemical structure can have profound effects on selectivity.

For researchers in this field, a deep understanding of the interplay between the covalent warhead, the non-covalent binding elements, and the topology of the target's active site is crucial. The integrated use of kinase profiling, cellular target engagement assays like CETSA, and unbiased chemoproteomics will continue to be the gold standard for characterizing the selectivity of these important therapeutic agents. Future efforts will likely focus on developing more sophisticated computational models to predict off-target liabilities and designing novel chloropyrimidine analogs with even greater selectivity.[7][13]

References

Benchmarking new synthetic methods for 2-aminopyrimidines against established protocols

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to the Synthesis of 2-Aminopyrimidines: Benchmarking Classical and Modern Methodologies

Introduction: The Enduring Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged heterocyclic motif, forming the structural backbone of a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence is particularly notable in medicinal chemistry, where it is a key pharmacophore in numerous FDA-approved drugs, including the pioneering anticancer agent imatinib, as well as palbociclib and ribociclib.[3][4] The versatility of this scaffold stems from its ability to engage in multiple hydrogen bonding interactions, acting as both a donor and acceptor, which is crucial for molecular recognition in biological systems.[5]

Given its importance, the development of efficient, scalable, and versatile synthetic methods for accessing 2-aminopyrimidine derivatives is a cornerstone of modern drug discovery and development.[2][6] This guide provides a comparative analysis of established protocols and novel synthetic strategies. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present a head-to-head comparison of their performance based on experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.

Part 1: The Established Protocol - The Pinner Condensation

For decades, the principal method for constructing the 2-aminopyrimidine ring has been the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and guanidine.[7][8][9] This acid- or base-catalyzed reaction, often referred to as the Pinner pyrimidine synthesis, is valued for its simplicity and use of readily available starting materials.[7][10]

Causality and Mechanism

The reaction proceeds via a nucleophilic attack of the guanidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The choice of base (e.g., sodium ethoxide, potassium carbonate) or acid catalyst facilitates the key condensation and dehydration steps.[7] While robust, this method can suffer from drawbacks such as harsh reaction conditions (high temperatures), limited functional group tolerance, and sometimes moderate yields, particularly with complex substrates.[9]

Diagram: The Pinner Synthesis Workflow

Pinner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Select 1,3-Dicarbonyl Compound & Guanidine Reagents Choose Base (e.g., NaOEt) & Anhydrous Solvent (e.g., EtOH) Start->Reagents 1. Define Reactants Mix Combine Guanidine and Base in Solvent Add_Dicarbonyl Add Dicarbonyl Compound Mix->Add_Dicarbonyl Reflux Heat Mixture to Reflux (e.g., 78°C for EtOH) Add_Dicarbonyl->Reflux Cool Cool Reaction Mixture Reflux->Cool 2. Condensation & Cyclization Quench Quench with Water Cool->Quench Filter Filter Precipitated Product Quench->Filter Purify Recrystallize or perform Column Chromatography Filter->Purify End 2-Aminopyrimidine Product Purify->End 3. Isolate Pure Product

Caption: A generalized workflow for the classical Pinner synthesis of 2-aminopyrimidines.

Experimental Protocol: Classical Synthesis of 4-phenyl-6-methylpyrimidin-2-amine

This protocol is a representative example of the Pinner condensation.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) with cooling to prepare a fresh solution of sodium ethoxide.

  • Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol). Stir the resulting suspension for 20 minutes at room temperature.

  • Substrate Addition: Add 1-phenyl-1,3-butanedione (benzoylacetone) (8.1 g, 50 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-phenyl-6-methylpyrimidin-2-amine.

Part 2: Modern Synthetic Methods - Expanding the Chemist's Toolkit

The limitations of classical methods have driven the development of more sophisticated and versatile synthetic strategies.[9] Modern approaches often leverage transition-metal catalysis to achieve milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

A significant advancement is the use of palladium-catalyzed cross-coupling reactions to form the C-N bond.[1][11] The Buchwald-Hartwig amination, in particular, has been successfully applied to the synthesis of N-aryl-2-aminopyrimidines from 2-halopyrimidines and anilines.[1][11]

Causality and Mechanism

This method relies on a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the palladium catalyst to the 2-halopyrimidine, coordination of the amine, and subsequent reductive elimination to form the desired N-aryl-2-aminopyrimidine product. The choice of ligand (e.g., Xantphos) is critical for the efficiency of the catalytic cycle.[1] This approach is highly valued for its ability to construct complex molecules with precise control.

Experimental Protocol: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • Inert Atmosphere: To an oven-dried Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine (0.19 g, 1 mmol), p-anisidine (0.15 g, 1.2 mmol), sodium tert-butoxide (0.14 g, 1.5 mmol), and Xantphos (0.058 g, 0.1 mmol).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.035 g, 0.05 mmol).

  • Solvent and Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

Iron-Catalyzed [2+2+2] Cycloaddition

A novel and atom-economical approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides.[12] This method allows for the construction of complex, substituted bicyclic 2-aminopyrimidines from simple starting materials.[12]

Causality and Mechanism

This reaction is notable because iron, typically an inefficient catalyst for nitrile incorporation, can effectively catalyze the cycloaddition to form aromatic diazaheterocycles.[12] The proposed mechanism involves the coordination of the alkyne and nitrile components to the iron center, followed by a series of cyclization and reductive elimination steps. This strategy provides access to substitution patterns that are difficult to achieve through traditional condensation reactions.

Metal-Free Cascade Synthesis

Recent innovations include metal-free approaches that align with the principles of green chemistry.[9][13] One such method is the cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine hydrochloride.[9][13]

Causality and Mechanism

This reaction proceeds through a cascade of reactions initiated by the reaction of guanidine with the enaminone. A plausible mechanism involves nucleophilic attack, cyclization, and subsequent elimination of imidazole to form the pyrimidine ring. The process avoids transition metal catalysts, reducing the risk of heavy metal contamination in the final product—a significant advantage in pharmaceutical synthesis.[9]

Diagram: Modern Synthesis Selection Workflow

Modern_Synthesis_Workflow Start Define Target 2-Aminopyrimidine Decision1 Is the target an N-aryl derivative? Start->Decision1 Decision2 Are complex substitution patterns required from simple precursors? Decision1->Decision2 No Buchwald Buchwald-Hartwig Amination Decision1->Buchwald Yes Decision3 Is a metal-free synthesis preferred? Decision2->Decision3 No Iron_cyclo Iron-Catalyzed [2+2+2] Cycloaddition Decision2->Iron_cyclo Yes Cascade Metal-Free Cascade Reaction Decision3->Cascade Yes Pinner Consider Classical Pinner Synthesis Decision3->Pinner No

Caption: A decision tree for selecting a modern synthetic method for 2-aminopyrimidines.

Part 3: Head-to-Head Benchmarking

The selection of a synthetic method is a multi-faceted decision. The following table provides a comparative summary of the discussed protocols based on key performance indicators derived from published experimental data.

Synthetic Route Key Reagents/Catalyst Typical Conditions Reported Yield (%) Reaction Time Key Advantages Limitations
Classical Pinner Condensation Guanidine, 1,3-Dicarbonyl, Base (e.g., NaOEt)Reflux in Ethanol60-95%4-12 hLow-cost reagents, simple setup.[7]Harsh conditions, limited functional group tolerance.[9]
Microwave-Assisted Pinner Guanidine HCl, β-Ketoester, K₂CO₃Microwave, Solvent-freeHighShort (e.g., 30 min)Rapid, efficient, green.[14][15]Requires specialized equipment.
Buchwald-Hartwig Amination 2-Halopyrimidine, Amine, Pd-catalyst, LigandReflux in Toluene, Inert atm.27-82%[1][11]12-24 hExcellent functional group tolerance, controlled N-arylation.[1]Costly catalyst/ligands, requires inert conditions.
Iron-Catalyzed [2+2+2] Cycloaddition Alkynenitrile, Cyanamide, FeI₂, ⁱPrPDAI, ZnNot specified27-82%[12][16]Not specifiedHigh atom economy, access to complex structures.[12]Modest yields in some cases, catalyst system complexity.[12]
Metal-Free Cascade Reaction Imidazolate Enaminone, Guanidine HCl, K₂CO₃60°C in DMFModerate to Excellent (up to 94%)[13]Not specifiedAvoids heavy metal contamination, mild conditions.[9][13]Substrate synthesis may be multi-step.

Conclusion and Future Outlook

While the classical Pinner condensation remains a viable and cost-effective method for certain targets, the landscape of 2-aminopyrimidine synthesis has been profoundly reshaped by modern catalytic strategies. Palladium-catalyzed reactions like the Buchwald-Hartwig amination offer unparalleled precision for installing N-aryl substituents, which is critical for tuning the pharmacological properties of drug candidates.[1] Concurrently, novel iron-catalyzed cycloadditions and metal-free cascade reactions are expanding the accessible chemical space and aligning with the growing demand for sustainable and green chemistry.[9][12][15]

The future of 2-aminopyrimidine synthesis will likely focus on the development of methods that offer even greater efficiency, selectivity, and sustainability. This includes the exploration of photoredox catalysis, C-H activation strategies, and flow chemistry protocols to further streamline the synthesis of these vital heterocyclic compounds.[17][18] For the modern medicinal chemist, having a deep understanding of this diverse synthetic arsenal is not just advantageous—it is essential for accelerating the journey from molecular concept to life-changing therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-4-methylpyrimidin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in pharmaceutical and chemical synthesis, compounds like 5-Chloro-4-methylpyrimidin-2-amine are routine, yet their disposal demands a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated aromatic amine, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.

Part 1: Core Principles & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway. The presence of chlorine necessitates specific treatment methods to prevent the formation of highly toxic and persistent environmental pollutants during decomposition.[1]

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally analogous chemicals—such as other chlorinated pyrimidines and aromatic amines—provide a strong basis for hazard assessment.[2][3][4] The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]

  • Irritation: Causes skin irritation and serious eye irritation.[3][6][7]

  • Respiratory Effects: May cause respiratory tract irritation.[2][4]

Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Immediate Safety Protocols:

  • Engineering Controls: All manipulations of this compound, including transfers to waste containers, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9] Ensure that a certified safety shower and eyewash station are readily accessible, within a ten-second travel distance.[2][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical safety goggles with side shields or a face shield.[2]

    • Chemical-resistant gloves (refer to manufacturer's compatibility charts for chlorinated compounds).

    • A buttoned laboratory coat.[8]

Data Summary: Disposal & Safety Profile
ParameterSpecificationRationale & Reference
Waste Classification Halogenated Organic WasteThe molecule contains a chlorine atom, classifying it as a halogenated compound requiring specific disposal protocols.[10][11]
Primary Disposal Method High-Temperature IncinerationRequired for the complete destruction of halogenated organics and to prevent the formation of toxic byproducts like dioxins.[12][13][14]
Incineration Temperature ≥ 1100 °C (2012 °F)For hazardous waste containing over 1% halogenated organic substances, this temperature is necessary for complete destruction.[12]
Prohibited Disposal Drain or Regular Trash DisposalPrevents environmental contamination and non-compliance with hazardous waste regulations.[11][15][16][17]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationBased on data from structurally similar compounds.[3][4][5]
Key Engineering Control Chemical Fume HoodMinimizes inhalation exposure to dusts or vapors.[8][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and safety requirement. The following protocol outlines a self-validating system for its management from point of generation to final disposal.

Step 1: Waste Segregation (The Critical First Step)

At the point of generation, immediately classify and segregate waste this compound as Halogenated Organic Waste .

  • Causality: Halogenated and non-halogenated waste streams are treated by different methods and are subject to different regulations. Commingling these streams leads to complex and significantly more expensive disposal processes and can result in regulatory violations.[17] Maintain separate, clearly marked waste containers for each category.[10][11]

Step 2: Waste Collection and Containment

Collect all forms of the waste—including solid compound, reaction residues, and contaminated materials (e.g., weigh boats, gloves, wipes from a spill)—in a designated hazardous waste container.

  • Container Specifications: The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and feature a secure, vapor-tight lid.[9][17]

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Toxic," "Irritant")[17]

  • Handling: Keep the waste container closed at all times except when actively adding waste.[15][18] This minimizes fugitive emissions and prevents accidental spills.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • SAA Requirements: The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It should be a secure, well-ventilated area away from ignition sources or incompatible materials.[17]

  • Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment system, such as a plastic tray or tub, to contain any potential leaks.[15][18]

Step 4: Arranging for Professional Disposal

The final and only acceptable disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][17]

  • Mechanism of Destruction: This waste will be transported to a specialized Treatment, Storage, and Disposal Facility (TSDF). The required technology is high-temperature incineration in a system equipped with downstream scrubbers.[13][14] The high temperature ensures the complete destruction of the pyrimidine ring, while the scrubbers neutralize the hydrochloric acid (HCl) gas that is formed from the chlorine atom.[13]

G start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated yes YES (Contains Chlorine) is_halogenated->yes segregate Segregate into designated HALOGENATED ORGANIC WASTE container. yes->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in Satellite Accumulation Area (SAA) with secondary containment. label_container->store contact_ehs Arrange pickup through licensed hazardous waste contractor (e.g., institution's EHS). store->contact_ehs incinerate Final Disposal: High-Temperature Incineration (≥1100°C) with flue gas scrubbing. contact_ehs->incinerate

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[8]

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 1.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[8][19] For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or cat litter.[9][19] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Place all spilled material and contaminated absorbents into a sealable, compatible container. Label the container as hazardous waste with the chemical name.[8][19]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[19]

  • Reporting: Report the incident to your institution's EHS department.[17]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][20]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Part 4: Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Rinsing Protocol: Thoroughly rinse the empty container with a suitable laboratory solvent (e.g., acetone, ethanol) at least three times.[15]

  • Rinsate Disposal: The first rinse must be collected and disposed of as halogenated organic hazardous waste.[15] Subsequent rinses may also require collection depending on local regulations.

  • Final Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste (e.g., in a glassware disposal box), but you must first deface the original label to prevent misuse.[11] Always confirm this procedure with your institutional EHS guidelines.

By adhering to this comprehensive disposal framework, laboratory professionals can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.